Vercirnon sodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14H,1-3H3,(H,24,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYDQSZJIFTES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[N-]C2=C(C=C(C=C2)Cl)C(=O)C3=CC=[N+](C=C3)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN2NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vercirnon Sodium: A Deep Dive into its Allosteric Antagonism of the CCR9 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon sodium (GSK1605786A, formerly CCX282-B) is a potent and selective, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] Initially developed for the treatment of inflammatory bowel disease (IBD), specifically Crohn's disease, Vercirnon represents a novel therapeutic approach by targeting the migration of inflammatory cells to the gut.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and clinical trial outcomes. It is intended for an audience of researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound.
Core Mechanism of Action: Allosteric Antagonism of CCR9
Vercirnon's primary mechanism of action is the selective inhibition of the CCR9 receptor.[6] CCR9 is a G-protein coupled receptor (GPCR) predominantly expressed on T cells that migrate to the digestive tract.[4] Its natural ligand is the chemokine CCL25 (also known as TECK), which is expressed in the small intestine.[5][6] The interaction between CCR9 and CCL25 is a key driver of T cell recruitment to the gut, a process implicated in the pathogenesis of IBD.[5]
Unlike traditional antagonists that bind to the extracellular (orthosteric) site of a receptor, Vercirnon is an intracellular allosteric antagonist .[6][7] Crystallographic studies have revealed that Vercirnon binds to a site on the intracellular side of the CCR9 receptor.[6][7] This binding event induces a conformational change in the receptor that prevents its coupling to intracellular G-proteins, thereby blocking downstream signaling pathways.[7][8] This allosteric mechanism of action is a distinguishing feature of Vercirnon and offers a different paradigm for GPCR-targeted drug design.[7]
Signaling Pathway Inhibition
The binding of CCL25 to CCR9 normally triggers a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins.[8] This leads to downstream signaling involving calcium mobilization and the activation of pathways that mediate cell migration (chemotaxis).[1] By preventing G-protein coupling, Vercirnon effectively blocks these CCL25-induced signaling events.[6][7]
Quantitative Pharmacology
Vercirnon has demonstrated high potency and selectivity for the CCR9 receptor in a variety of preclinical assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of Vercirnon
| Assay | Cell Line/System | IC50 (nM) | Reference |
| CCR9-mediated Ca²⁺ Mobilization | Molt-4 cells | 5.4 | [1] |
| CCR9-mediated Chemotaxis | Molt-4 cells | 3.4 | [1] |
| CCL25-directed Chemotaxis (CCR9A) | --- | 2.8 | [1] |
| CCL25-directed Chemotaxis (CCR9B) | --- | 2.6 | [1] |
| Chemotaxis of primary CCR9-expressing cells to CCL25 | --- | 6.8 | [1] |
| CCL25-mediated chemotaxis in 100% human AB serum | RA-cultured human T cells | 141 | [1] |
| CCL25-induced mouse thymocyte chemotaxis | --- | 6.9 | [1] |
| CCL25-induced rat thymocyte chemotaxis | --- | 1.3 | [1] |
Table 2: Selectivity of Vercirnon
| Receptor Family | Specific Receptors | IC50 | Reference |
| Chemokine Receptors | CCR1-12, CX3CR1-7 | >10 µM | [1] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the mechanism of action of Vercirnon.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon GPCR activation.
Methodology:
-
Cell Culture: Molt-4 cells, which endogenously express CCR9, are cultured under standard conditions.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The dye-loaded cells are incubated with varying concentrations of Vercirnon or a vehicle control.
-
Ligand Stimulation: The cells are then stimulated with a fixed concentration of CCL25.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of Vercirnon.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: A suspension of CCR9-expressing cells (e.g., Molt-4 cells, primary T cells) is prepared.
-
Assay Plate Setup: A multi-well chemotaxis plate (e.g., Transwell®) is used. The lower chamber is filled with media containing CCL25, and the upper chamber contains the cell suspension.
-
Compound Addition: Vercirnon at various concentrations is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane separating the upper and lower chambers.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by using a fluorescently labeled cell detection reagent.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of Vercirnon.
Clinical Development and Outcomes
Vercirnon progressed to Phase III clinical trials for the treatment of moderate-to-severe Crohn's disease. The clinical development program included several key studies, such as SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4.[9][10]
SHIELD-1 Study
The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Vercirnon (500 mg once daily and 500 mg twice daily) over 12 weeks in 608 adult patients.[9] The primary endpoint was an improvement in clinical response, and the key secondary endpoint was clinical remission.[9][10] Unfortunately, the study did not meet its primary or key secondary endpoints.[9]
SHIELD-4 Study
The SHIELD-4 trial was a double-blind, active-treatment induction study in 253 adult patients with moderate to severe Crohn's disease, evaluating two dose regimens of Vercirnon (500 mg once daily and 500 mg twice daily) for 12 weeks.[11]
Table 3: Efficacy Results from the SHIELD-4 Study (at Week 12)
| Endpoint | Vercirnon 500 mg once daily | Vercirnon 500 mg twice daily | Reference |
| CDAI ≥ 100-point response | 56% | 69% | [11] |
| Clinical remission (CDAI < 150) | 26% | 36% | [11] |
While the Phase III program for Vercirnon in Crohn's disease was ultimately discontinued due to the failure of the SHIELD-1 study to meet its primary endpoint, the compound remains an important tool for studying CCR9 biology and the principles of intracellular allosteric antagonism.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 7. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsk.com [gsk.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. | BioWorld [bioworld.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Vercirnon Sodium in Crohn's Disease Research
Executive Summary
This compound (also known as CCX282-B, GSK1605786, and Traficet-EN™) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] This receptor plays a crucial role in the migration of inflammatory immune cells to the gastrointestinal tract, a key process in the pathophysiology of Crohn's disease.[4][5] By selectively blocking the CCR9 receptor, Vercirnon was developed to offer a targeted, non-biologic therapeutic approach to reduce intestinal inflammation.[5] Early phase clinical trials showed promising results, particularly in maintaining remission.[1][6] However, subsequent large-scale Phase III studies for induction therapy in moderately-to-severely active Crohn's disease failed to meet their primary efficacy endpoints, leading to the suspension of its clinical development program for this indication.[3][7][8] This guide provides a comprehensive technical overview of Vercirnon, detailing its mechanism of action, pharmacological properties, and a thorough summary of the clinical trial data and protocols that defined its investigation for Crohn's disease.
Mechanism of Action: The CCR9-CCL25 Axis
Crohn's disease is characterized by chronic inflammation of the digestive tract, driven by the infiltration of leukocytes, particularly T lymphocytes.[9][10] The trafficking of these T cells to the intestine is not random; it is a highly regulated process governed by the interaction of chemokine receptors on the surface of immune cells with their corresponding chemokine ligands expressed in specific tissues.[2]
The chemokine receptor CCR9 is predominantly expressed on a subset of T cells (specifically effector memory Th1 cells) that are destined for the intestine.[1][9][10] Its exclusive ligand, CCL25 (also known as TECK), is constitutively expressed by epithelial cells in the small intestine and is upregulated during inflammation.[2][5][11]
The binding of CCL25 to CCR9 on circulating T cells initiates a signaling cascade that triggers the activation of integrins, such as α4β7, leading to firm adhesion of the T cells to the intestinal blood vessel walls (via MAdCAM-1) and their subsequent migration into the intestinal tissue.[12] This targeted recruitment of inflammatory cells perpetuates the inflammatory cycle in Crohn's disease.[4][11]
Vercirnon acts as a potent and selective antagonist at the CCR9 receptor.[13][14] By blocking the binding of CCL25, it inhibits the signaling required for T cell migration into the intestinal mucosa, thereby aiming to reduce local inflammation.[5]
Pharmacological Profile
Vercirnon is an orally active small molecule with high specificity for the CCR9 receptor.[2] In vitro and preclinical studies established its potency and selectivity.
| Parameter | Cell Type | IC₅₀ Value | Citation |
| Ca²⁺ Mobilization Inhibition | Molt-4 cells | 5.4 nM | [2][13] |
| Chemotaxis Inhibition | Molt-4 cells | 3.4 nM | [2][13] |
| Primary CCR9-expressing cells | 6.8 nM | [2][13] | |
| CCR9A splice form | 2.8 nM | [2] | |
| CCR9B splice form | 2.6 nM | [2] | |
| In 100% human serum | 33 nM | [2] | |
| Selectivity | Other chemokine receptors (CCR1-12, CX3CR1-7) | >10,000 nM | [13] |
Clinical Development in Crohn's Disease
Vercirnon underwent a comprehensive clinical development program, including Phase II and Phase III trials, to evaluate its efficacy and safety.
Phase II Study (PROTECT-1)
The PROTECT-1 trial (NCT00306215) was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of Vercirnon in patients with moderately to severely active Crohn's disease.[6][15]
-
Population: 436 patients with Crohn's Disease Activity Index (CDAI) scores of 250-450 and C-reactive protein (CRP) >7.5 mg/L.[6][15] 85% of subjects were on stable concomitant Crohn's medications.[16]
-
Induction Phase (12 weeks): Patients were randomized to receive placebo or Vercirnon at doses of 250 mg once daily (QD), 250 mg twice daily (BID), or 500 mg QD.[15]
-
Open-Label Extension (4 weeks): All patients subsequently received open-label Vercirnon 250 mg BID from weeks 12 to 16.[6]
-
Maintenance Phase (36 weeks): Patients who achieved a clinical response (a decrease in CDAI of ≥70 points) at week 16 were re-randomized to receive either placebo or Vercirnon 250 mg BID for an additional 36 weeks.[6]
-
Primary Endpoints: Clinical response at Week 8 and sustained clinical response at Week 52.[6]
The highest clinical response was observed in the 500 mg once-daily group.[15]
| Endpoint | Placebo (n=144) | Vercirnon 250mg QD (n=96) | Vercirnon 250mg BID (n=98) | Vercirnon 500mg QD (n=98) | Citation |
| Clinical Response at Week 8 (≥70-point CDAI drop) | 49% | 52% | 48% | 60% | [6] |
| Clinical Response at Week 12 (≥70-point CDAI drop) | 47% | 56% | 49% | 61% (p=0.039 vs placebo) | [6] |
Vercirnon demonstrated a statistically significant benefit over placebo in maintaining clinical remission at the end of the 52-week study.[6]
| Endpoint | Placebo (n=95) | Vercirnon 250mg BID (n=145) | Citation |
| Clinical Remission at Week 52 (CDAI < 150) | 31% | 47% (p=0.012) | [6] |
| Sustained Clinical Response at Week 52 | 42% | 46% | [6] |
Phase III Program (SHIELD)
Following the encouraging Phase II results, a large Phase III program named SHIELD was initiated. However, the induction studies failed to replicate the efficacy signals seen previously.[8]
The SHIELD-1 trial (NCT01277666) was a pivotal Phase III study for induction therapy.[7][17]
-
Population: 608 adult patients with moderately-to-severely active Crohn's disease (CDAI 220-450) and evidence of active inflammation (endoscopic confirmation or elevated CRP and fecal calprotectin).[7] Patients had previously failed corticosteroid or immunosuppressant therapy, and the study included those who did not respond to TNF-α antagonists.[8][17]
-
Induction Phase (12 weeks): Patients were equally randomized to receive placebo, Vercirnon 500 mg once daily (QD), or Vercirnon 500 mg twice daily (BID).[7]
-
Primary Endpoint: Clinical response, defined as a ≥100-point decrease in CDAI from baseline at week 12.[7][17]
-
Key Secondary Endpoint: Clinical remission, defined as a CDAI score <150 at week 12.[8][17]
The SHIELD-1 study did not meet its primary or key secondary endpoints, showing no statistically significant difference between the Vercirnon arms and placebo.[7][8]
| Endpoint (at Week 12) | Placebo | Vercirnon 500mg QD | Vercirnon 500mg BID | Citation |
| Clinical Response (≥100-point CDAI drop) | 25.1% | 27.6% (p=0.546) | 27.2% (p=0.648) | [7] |
The rates of serious adverse events were similar across all treatment groups.[7][8] There was a trend toward a dose-dependent increase in the overall rate of adverse events.[8]
| Event Type | Placebo | Vercirnon 500mg QD | Vercirnon 500mg BID | Citation |
| Any Adverse Event | 69.8% | 73.3% | 78.1% | [7] |
| Serious Adverse Event | 8.9% | 5.9% | 6.0% | [7] |
-
SHIELD-4 (NCT01536418): This was an active-treatment induction study with 253 patients randomized to Vercirnon 500 mg QD or 500 mg BID for 12 weeks.[18] Before the program was terminated, data from 118 patients who completed the study showed a CDAI ≥100-point response in 56% (QD) and 69% (BID) of subjects, and clinical remission (CDAI < 150) in 26% (QD) and 36% (BID) of subjects, respectively.[18]
Conclusion and Future Perspective
This compound is a selective CCR9 antagonist that was developed as a targeted oral therapy for Crohn's disease.[1][4] It is designed to inhibit the migration of inflammatory T cells into the intestinal tract by blocking the CCR9-CCL25 axis.[5] While the initial Phase II PROTECT-1 study demonstrated promising efficacy, particularly for maintaining remission, the pivotal Phase III SHIELD-1 induction trial failed to show a significant clinical benefit over placebo.[6][7] This disappointing outcome led to the discontinuation of the Vercirnon development program for Crohn's disease.[3]
The discrepancy between the Phase II and Phase III results highlights the complexities of drug development for inflammatory bowel disease. Despite the clinical failure of Vercirnon, the CCR9-CCL25 pathway remains a scientifically validated target for intestinal inflammation.[1][10] Future research may explore alternative strategies for modulating this pathway or identify specific patient subpopulations who might benefit from CCR9 antagonism. The journey of Vercirnon provides valuable data and important lessons for the continued development of novel, targeted therapies for Crohn's disease.
References
- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vercirnon - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized controlled trial of the efficacy and safety of CCX282-B, an orally-administered blocker of chemokine receptor CCR9, for patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsk.com [gsk.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Chemokines and Chemokine Receptors as Therapeutic Targets in Inflammatory Bowel Disease; Pitfalls and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. | BioWorld [bioworld.com]
- 18. | BioWorld [bioworld.com]
JNJ-40346527: A Technical Whitepaper on Foundational Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40346527 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and their progenitors.[4][5] Dysregulation of the CSF-1R signaling pathway has been implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancers.[4][6] This technical guide provides an in-depth overview of the foundational preclinical studies of JNJ-40346527, detailing its mechanism of action, and summarizing key quantitative data and experimental protocols from seminal research.
Mechanism of Action
JNJ-40346527 exerts its pharmacological effect by selectively inhibiting the tyrosine kinase activity of CSF-1R.[7][8] By binding to the ATP-binding site of the receptor's intracellular kinase domain, JNJ-40346527 blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[7][9] Foundational studies have demonstrated that inhibition of CSF-1R by JNJ-40346527 leads to a significant reduction in the phosphorylation of downstream effectors, most notably Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[7][9] This blockade of CSF-1R signaling ultimately results in the depletion of CSF-1R-dependent macrophages and microglia in various tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational preclinical and early clinical studies of JNJ-40346527.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| CSF-1R IC50 | 3.2 nM | Kinase Assay | [7] |
| KIT IC50 | 20 nM | Kinase Assay | [7] |
| FLT3 IC50 | 190 nM | Kinase Assay | [7] |
| CSF-1R Phosphorylation IC50 | 18.6 nM | N13 murine microglia | [9] |
| ERK1/2 Phosphorylation IC50 | 22.5 nM | N13 murine microglia | [9] |
Table 2: In Vivo Pharmacodynamics and Efficacy
| Animal Model | Parameter | Effect | JNJ-40346527 Dose | Reference |
| ME7 Prion Mouse | Microglial Proliferation | ~80% inhibition | 30 mg/kg | [9] |
| ME7 Prion Mouse | Plasma EC50 (Microglial Proliferation) | 196 ng/mL | N/A | [9] |
| ME7 Prion Mouse | Brain EC50 (Microglial Proliferation) | 69 ng/g | N/A | [9] |
| T-cell Transfer Colitis | Colon Weight/Length Ratio | ~50% inhibition | Not Specified | [4][8] |
| T-cell Transfer Colitis | Histological Disease Score | ~60% reduction | Not Specified | [4][8] |
Table 3: Phase I/II Clinical Trial Data in Hodgkin Lymphoma
| Parameter | Observation | Reference |
| CSF-1R Phosphorylation Inhibition | >80-90% inhibition 4 hours post-dosing | [2] |
| Objective Radiographic Response | 1 out of 20 evaluable patients | [2] |
| Complete Response | 1 out of 20 evaluable patients | [2] |
| Stable Disease | 11 out of 20 evaluable patients | [2] |
| Progressive Disease | 8 out of 20 evaluable patients | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: CSF-1R Signaling Pathway and Inhibition by JNJ-40346527.
Experimental Workflow: In Vitro CSF-1R Phosphorylation Assay
Caption: Workflow for In Vitro CSF-1R Phosphorylation Assay.
Detailed Experimental Protocols
In Vitro CSF-1R Phosphorylation Assay in N13 Murine Microglia
1. Cell Culture and Plating:
-
N13 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 6-well plates at a density that allows for sub-confluency at the time of the experiment.
2. Serum Starvation and Treatment:
-
Prior to treatment, cells are serum-starved for 4 hours in serum-free DMEM to reduce basal receptor activation.
-
Cells are then pre-incubated with various concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for 30 minutes.[7]
-
Following pre-incubation, cells are stimulated with 100 ng/mL of recombinant murine CSF-1 for a short period (e.g., 5-15 minutes) to induce CSF-1R phosphorylation.[7][8]
3. Cell Lysis and Protein Quantification:
-
After stimulation, the culture medium is aspirated, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected, and the total protein concentration is determined using a bicinchoninic acid (BCA) protein assay.
4. Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated CSF-1R (p-CSF-1R) and phosphorylated ERK1/2 (p-ERK1/2). Antibodies for total CSF-1R and total ERK1/2 are used as loading controls.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The ratio of phosphorylated protein to total protein is calculated for each treatment condition.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the JNJ-40346527 concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microglial Proliferation Assay in ME7 Prion Mouse Model
1. Animal Model and Treatment:
-
The ME7 prion mouse model of neurodegeneration is used, which exhibits significant microglial proliferation.
-
Mice are treated with JNJ-40346527 at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control via oral gavage for a specified period (e.g., 5 consecutive days).[9]
2. BrdU Labeling:
-
To label proliferating cells, mice receive intraperitoneal injections of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into the DNA of dividing cells.[9]
-
BrdU is typically administered daily during the treatment period.
3. Tissue Collection and Processing:
-
At the end of the treatment period, mice are euthanized, and their brains are collected.
-
The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose solution, and then sectioned using a cryostat.
4. Immunohistochemistry:
-
Brain sections are stained for Iba1, a marker for microglia, and BrdU.
-
Double-labeling immunohistochemistry is performed to identify proliferating microglia (Iba1-positive and BrdU-positive cells).
5. Quantification and Analysis:
-
The number of Iba1+/BrdU+ cells is counted in specific brain regions (e.g., hippocampus) using a microscope.
-
The percentage of inhibition of microglial proliferation is calculated for each treatment group relative to the vehicle-treated control group.
-
The half-maximal effective concentration (EC50) for the inhibition of microglial proliferation in both plasma and brain tissue is determined by correlating the drug concentration with the observed effect.[9]
Pharmacokinetic Analysis by HPLC-MS/MS
1. Sample Collection:
-
Blood and brain tissue samples are collected from animals at various time points after administration of JNJ-40346527.
-
Plasma is separated from blood by centrifugation. Brain tissue is homogenized.
2. Sample Preparation:
-
A protein precipitation method is typically used to extract JNJ-40346527 from the plasma and brain homogenates.[8]
-
An internal standard is added to the samples before precipitation with a solvent like acetonitrile.[8]
-
The samples are centrifuged, and the supernatant is collected for analysis.
3. HPLC-MS/MS Analysis:
-
The extracted samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase typically consisting of water and acetonitrile with an additive like formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify JNJ-40346527 and the internal standard based on their unique precursor-to-product ion transitions.
4. Data Analysis:
-
The concentration of JNJ-40346527 in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated from the concentration-time data.
Conclusion
The foundational studies of JNJ-40346527 have robustly demonstrated its mechanism of action as a selective CSF-1R inhibitor and have provided a strong rationale for its investigation in a range of diseases characterized by macrophage or microglia-driven pathology. The quantitative data and detailed experimental protocols outlined in this technical guide serve as a valuable resource for researchers and drug development professionals working in this field. Further research building upon these foundational findings will continue to elucidate the full therapeutic potential of targeting the CSF-1R pathway with JNJ-40346527.
References
- 1. chondrex.com [chondrex.com]
- 2. | BioWorld [bioworld.com]
- 3. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon sodium pharmacology and toxicology
An in-depth analysis of the available data on Vercirnon sodium reveals a focused but ultimately discontinued path in clinical development. This guide consolidates the pharmacological and toxicological information from preclinical and clinical studies to provide a comprehensive overview for researchers and drug development professionals.
Pharmacology of this compound
This compound, also known as JNJ-27018966, was an investigational drug developed for the treatment of Crohn's disease. Its primary mechanism of action is the antagonism of the C-C chemokine receptor type 9 (CCR9), which plays a crucial role in the migration of gut-tropic T cells to the small intestine.
Mechanism of Action
Vercirnon is a selective, non-competitive, and reversible allosteric antagonist of the CCR9 receptor. The binding of the natural ligand for CCR9, the chemokine CCL25 (also known as TECK), to the receptor on T-lymphocytes is a key step in the inflammatory cascade associated with Crohn's disease. By blocking this interaction, Vercirnon was intended to reduce the infiltration of inflammatory cells into the intestinal tissue. It demonstrated high affinity for the human CCR9 receptor.
The signaling pathway targeted by Vercirnon is central to the pathophysiology of small intestinal inflammation in Crohn's disease.
Pharmacokinetics
Pharmacokinetic properties of Vercirnon were evaluated in healthy volunteers and patients with Crohn's disease.
Table 1: Summary of Vercirnon Pharmacokinetic Parameters
| Parameter | Value / Observation | Population | Source |
|---|---|---|---|
| Absorption | Rapidly absorbed | Healthy Volunteers | |
| Tmax (Time to Peak) | ~1.5 - 2 hours | Healthy Volunteers | |
| Cmax (Peak Concentration) | Dose-proportional increase | Healthy Volunteers | |
| AUC (Total Exposure) | Dose-proportional increase | Healthy Volunteers | |
| Half-life (t1/2) | ~30 - 40 hours | Healthy Volunteers | |
| Food Effect | High-fat meal increased Cmax and AUC | Healthy Volunteers |
| Metabolism | Primarily via CYP3A4 enzyme | In Vitro | |
Toxicology and Safety Profile
The safety and tolerability of Vercirnon were assessed in multiple clinical trials. While generally considered to have an acceptable safety profile, its development was ultimately halted due to a lack of efficacy.
Clinical Safety
In a Phase 2 study involving patients with active Crohn's disease, Vercirnon was administered at doses of 50, 250, or 500 mg twice daily. The incidence of adverse events was found to be similar across the Vercirnon and placebo groups. A separate Phase 2b study also concluded that Vercirnon was generally safe and well-tolerated.
The most comprehensive safety data comes from the PROTECT-1 study, a large Phase 3 trial. The overall incidence of adverse events and serious adverse events was comparable between the Vercirnon and placebo arms of the study. This suggests that, even at the doses tested in late-stage trials, the drug did not present significant toxicity concerns beyond those observed with a placebo.
Table 2: Summary of Clinical Safety Findings
| Study Phase | Key Finding | Conclusion | Source |
|---|---|---|---|
| Phase 2 | Incidence of adverse events was similar to placebo. | Generally well-tolerated. | |
| Phase 2b | No significant safety signals identified. | Considered safe for further testing. |
| Phase 3 (PROTECT-1) | Adverse event rates were comparable to placebo. | Lack of efficacy, not safety, led to discontinuation. | |
Experimental Protocols
Detailed experimental protocols are proprietary; however, the methodologies can be inferred from the study designs described in publications.
CCR9 Receptor Occupancy Assay
To confirm target engagement, a receptor occupancy (RO) assay was developed. This is crucial for establishing the relationship between drug dosage, plasma concentration, and the extent of CCR9 receptor blockade.
-
Objective: To measure the percentage of CCR9 receptors on peripheral T-cells that are bound by Vercirnon.
-
Methodology:
-
Sample Collection: Whole blood samples were collected from subjects at various time points post-dose.
-
Cell Staining: Samples were stained with fluorescently labeled antibodies specific for T-cell markers (e.g., CD3) and a fluorescently labeled version of the CCR9 ligand, CCL25.
-
Flow Cytometry: The samples were analyzed using a flow cytometer to quantify the binding of the labeled CCL25 to the CCR9 receptors on the T-cell population.
-
Calculation: Receptor occupancy is calculated by comparing the CCL25 binding in post-dose samples to the baseline (pre-dose) samples. A lower CCL25 signal indicates higher occupancy by Vercirnon.
-
The workflow for such an assay is visualized below.
Discontinuation and Conclusion
Despite a promising mechanism of action and an acceptable safety profile, the clinical development of Vercirnon was terminated. The decision was made after a pre-planned interim analysis of two Phase 3 induction studies (part of the PROTECT program) revealed that the drug failed to meet its primary endpoint of inducing a clinical response and remission in patients with moderately to severely active Crohn's disease. The lack of efficacy was the sole reason for the discontinuation, not any overriding safety or toxicological concerns.
The Discovery of Vercirnon Sodium: A Technical Guide to a Novel CCR9 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon sodium (also known as CCX282-B, GSK1605786) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9). This receptor plays a pivotal role in the migration of lymphocytes to the gastrointestinal tract, a process central to the pathophysiology of inflammatory bowel disease (IBD), particularly Crohn's disease.[1][2] This technical guide provides an in-depth overview of the discovery of vercirnon, from its mechanism of action and synthesis to preclinical and clinical findings. It is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of immunology and gastroenterology.
Introduction: Targeting Gut-Specific Inflammation
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key driver of this inflammation is the infiltration of leukocytes, particularly T cells, into the intestinal mucosa. The chemokine receptor CCR9, which is preferentially expressed on T cells that home to the small intestine, and its ligand, CCL25 (TECK), which is expressed by intestinal epithelial cells, form a critical axis for this targeted cell migration.[1][3] By blocking the CCR9-CCL25 interaction, it is possible to inhibit the recruitment of inflammatory cells to the gut, thereby offering a targeted therapeutic approach with the potential for fewer systemic side effects compared to broader immunosuppressants.[2] this compound was developed as a small molecule antagonist to specifically disrupt this interaction.[1][2]
Mechanism of Action
Vercirnon is an orally bioavailable, selective, and potent antagonist of the CCR9 receptor.[4] It functions by binding to the receptor and preventing the binding of its endogenous ligand, CCL25. This blockade inhibits the downstream signaling cascade that leads to chemotaxis, the directed migration of immune cells.[2] Specifically, vercirnon has been shown to inhibit CCR9-mediated calcium mobilization and chemotaxis in cell-based assays.[3]
CCR9 Signaling Pathway
The binding of CCL25 to CCR9, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in cellular migration and activation. This process involves the activation of downstream pathways such as the PI3K-AKT and JAK-STAT pathways. Vercirnon, by acting as an antagonist, prevents the initiation of this cascade.
Synthesis and Formulation
This compound is the sodium salt of N-{4-chloro-2-[(1-oxidopyridin-4-yl)carbonyl]phenyl}-4-(1,1-dimethylethyl)benzenesulfonamide. While the specific, detailed synthesis route for this compound is proprietary and not fully disclosed in publicly available literature, the general synthesis of aryl sulfonamides is well-established. It likely involves the coupling of a substituted benzenesulfonyl chloride with a substituted aniline derivative.
General Synthetic Approach for Aryl Sulfonamides
The synthesis would likely proceed through the formation of the sulfonamide bond between 4-(1,1-dimethylethyl)benzenesulfonyl chloride and a substituted aminobenzophenone precursor, followed by oxidation of the pyridine ring.
Formulation and Stability
This compound was developed as an oral formulation for the treatment of Crohn's disease.[4] Studies were conducted to assess different formulations to ensure optimal bioavailability.[3] As with any oral dosage form, formulation development would have focused on ensuring stability, dissolution, and consistent drug delivery. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are standard practice to determine the shelf-life of the final drug product.[5][6]
Preclinical Development
In Vitro Studies
Vercirnon demonstrated potent and selective antagonism of the CCR9 receptor in a variety of in vitro assays.
| Assay Type | Cell Line/System | Endpoint | Vercirnon (CCX282-B) Activity |
| Ca2+ Mobilization | Molt-4 cells | Inhibition of CCL25-induced calcium flux | IC50 = 5.4 nM |
| Chemotaxis | Molt-4 cells | Inhibition of CCL25-induced cell migration | IC50 = 3.4 nM |
| Radioligand Binding | Membranes from CCR9-expressing cells | Displacement of [125I]-CCL25 | Ki values in the low nanomolar range |
Table 1: Summary of In Vitro Activity of Vercirnon
Experimental Protocols
A common method for assessing chemotaxis is the transwell migration assay.
-
Cell Preparation: CCR9-expressing cells (e.g., Molt-4) are washed and resuspended in assay medium.
-
Assay Setup: The lower chamber of a transwell plate is filled with assay medium containing CCL25 and varying concentrations of vercirnon. The cell suspension is added to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: The plate is incubated for several hours to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of migration against the concentration of vercirnon.
-
Membrane Preparation: Membranes from cells overexpressing CCR9 are prepared by homogenization and centrifugation.[7]
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR9 ligand (e.g., [125I]-CCL25) and increasing concentrations of unlabeled vercirnon.[7][8]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[7]
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.[7]
In Vivo Studies
Preclinical in vivo studies in animal models of IBD were crucial in establishing the proof-of-concept for CCR9 antagonism. While specific pharmacokinetic data for vercirnon across multiple preclinical species is not extensively published, studies in rats and monkeys are standard in drug development to assess absorption, distribution, metabolism, and excretion (ADME) properties and to predict human pharmacokinetics.[4][9][10][11]
Clinical Development
Vercirnon progressed through a comprehensive clinical development program for the treatment of moderate-to-severe Crohn's disease.
Phase II Studies
The PROTECT-1 study was a significant Phase II trial that evaluated the efficacy and safety of vercirnon.[12]
| Study | Population | Treatment Arms | Key Findings |
| PROTECT-1 (Induction) | 436 patients with moderate-to-severe Crohn's disease | Placebo, Vercirnon 250 mg QD, 250 mg BID, 500 mg QD | At week 12, the 500 mg QD dose showed a statistically significant improvement in clinical response (≥70-point decrease in CDAI) compared to placebo. |
| PROTECT-1 (Maintenance) | Responders from induction phase | Placebo, Vercirnon 250 mg BID | At week 52, a higher rate of remission was observed in the vercirnon group compared to placebo. |
Table 2: Summary of Phase II PROTECT-1 Study Results [12]
Phase III Program (SHIELD)
The promising results from Phase II led to the initiation of a large-scale Phase III program known as SHIELD, which included several studies (SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4).[8][13]
| Study | Population | Treatment Arms | Primary Endpoint | Outcome |
| SHIELD-1 | 608 patients with moderate-to-severe Crohn's disease | Placebo, Vercirnon 500 mg QD, 500 mg BID | Clinical response (≥100-point decrease in CDAI) at week 12 | Did not meet the primary endpoint.[8][14] |
| SHIELD-4 | 253 patients with moderate-to-severe Crohn's disease | Vercirnon 500 mg QD, 500 mg BID | Evaluation of two dose regimens for induction | Showed a trend towards a gradual onset of clinical effect with the higher dose.[13] |
Table 3: Summary of Key Phase III Study Results for Vercirnon
Despite the initial promise, the Phase III program for vercirnon was ultimately terminated due to the failure to meet the primary endpoints in pivotal trials.[8]
Structure-Activity Relationship (SAR)
The development of vercirnon and other CCR9 antagonists has involved extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Vercirnon belongs to the aryl sulfonamide class of compounds.
Modifications to these key structural motifs would have been systematically explored to understand their impact on CCR9 antagonism. For example, the nature and position of substituents on the aromatic rings can significantly affect binding affinity and selectivity against other chemokine receptors.
Conclusion
The discovery and development of this compound represents a significant effort to create a targeted, oral therapy for Crohn's disease by antagonizing the CCR9 receptor. While the extensive preclinical and clinical research program ultimately did not lead to regulatory approval, the journey of vercirnon has provided invaluable insights into the role of the CCR9-CCL25 axis in IBD and the challenges of translating a promising mechanism into clinical efficacy. The wealth of data generated from these studies continues to be a valuable resource for the scientific community in the ongoing quest for novel IBD therapies. This technical guide serves as a detailed summary of the core scientific and developmental aspects of the vercirnon program, offering a comprehensive reference for researchers in the field.
References
- 1. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents [patents.google.com]
- 3. Reactome | Receptor CCR9 binds CCL25 ligand [reactome.org]
- 4. preprints.org [preprints.org]
- 5. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. Comparison of predictability for human pharmacokinetics parameters among monkeys, rats, and chimeric mice with humanised liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsk.com [gsk.com]
Vercirnon Sodium: A Preclinical Data Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium, also known as CCX282-B and GSK1605786, is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1] CCR9 is a G protein-coupled receptor that plays a crucial role in the migration of lymphocytes to the gastrointestinal tract, mediated by its interaction with its specific ligand, CCL25 (TECK).[2] By blocking this interaction, Vercirnon was developed as a potential therapeutic agent for inflammatory bowel disease (IBD), particularly Crohn's disease, with the aim of reducing the inflammatory response in the gut.[1][3] Despite showing promise in early-phase clinical trials, Vercirnon ultimately failed to meet its primary endpoints in Phase III studies, leading to the discontinuation of its development for Crohn's disease.[4][5] This technical guide provides a comprehensive analysis of the available preclinical data for this compound, offering valuable insights for researchers and professionals in drug development.
Mechanism of Action
This compound is an orally bioavailable, allosteric antagonist of the CCR9 receptor.[6] Unlike orthosteric antagonists that bind to the same site as the endogenous ligand, Vercirnon binds to an intracellular site on the receptor.[6] This binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the biological effects of CCL25.[6] The primary mechanism of action involves the inhibition of CCR9-mediated lymphocyte trafficking to the intestine, a key process in the pathogenesis of IBD.[2]
dot
Caption: Vercirnon allosterically inhibits the CCR9 receptor, blocking CCL25-induced signaling.
Preclinical Pharmacodynamics
In Vitro Activity
Vercirnon demonstrated potent and selective inhibition of CCR9-mediated cellular responses in various in vitro assays.
| Assay Type | Cell Line/System | Endpoint | IC50 (nM) | Reference |
| Calcium Mobilization | Molt-4 cells | Inhibition of CCL25-induced Ca²⁺ mobilization | 5.4 | [1][7] |
| Chemotaxis | Molt-4 cells | Inhibition of CCL25-induced chemotaxis | 3.4 | [1][7] |
| Chemotaxis | Molt-4 cells in 100% human serum | Inhibition of CCL25-induced chemotaxis | 33 | [1] |
| Chemotaxis | Primary CCR9-expressing cells | Inhibition of CCL25-induced chemotaxis | 6.8 | [1][7] |
| Chemotaxis | Baf-3/CCR9A cells | Inhibition of CCL25-directed chemotaxis | 2.8 | [1] |
| Chemotaxis | Baf-3/CCR9B cells | Inhibition of CCL25-directed chemotaxis | 2.6 | [1] |
| Chemotaxis | Retinoic acid-cultured human T cells in 100% human AB serum | Inhibition of CCL25-mediated chemotaxis | 141 | [7] |
| Chemotaxis | Mouse thymocytes | Inhibition of CCL25-induced chemotaxis | 6.9 | [7] |
| Chemotaxis | Rat thymocytes | Inhibition of CCL25-induced chemotaxis | 1.3 | [7] |
In Vivo Efficacy
The in vivo efficacy of Vercirnon was evaluated in the TNFΔARE mouse model, which spontaneously develops Crohn's-like ileitis.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| TNFΔARE mice | 10 mg/kg and 50 mg/kg, s.c., twice daily for 10 weeks | Ameliorated the severity of intestinal inflammation. At 50 mg/kg, resulted in complete protection from severe inflammation. | [7][8] |
Preclinical Pharmacokinetics and Safety
Pharmacokinetics
Preclinical studies indicated that Vercirnon is orally bioavailable.[1] In healthy human subjects, Vercirnon was readily absorbed following oral administration, with a time to maximum concentration (tmax) of 3-4 hours and an estimated half-life of 12-17 hours.[9] The drug is extensively metabolized by multiple pathways, including CYP3A4, CYP2C19, and CYP2B6.[9] Vercirnon and its metabolites are highly protein-bound (>90%).[9]
Safety and Toxicology
Preclinical studies identified a potential for Vercirnon to interact with CYP3A4, CYP2C19, and CYP2C8, as well as the transporter proteins BCRP, OAT1B1, OAT1, and OAT3.[9] However, a clinical study in healthy volunteers concluded that Vercirnon had no clinically significant effect on the activity of CYP3A4, CYP2C8, CYP2C19, or the transporters BCRP and OATP1B1.[9] In Phase III clinical trials, the rates of serious adverse events were similar between Vercirnon and placebo groups.[5]
Experimental Protocols
Calcium Mobilization Assay
dot
Caption: Workflow for the in vitro calcium mobilization assay.
Detailed Methodology: Molt-4 cells, which endogenously express CCR9, are loaded with a calcium-sensitive fluorescent dye such as Fluo-4 AM.[1][10] The cells are then incubated with varying concentrations of this compound. Following incubation, the cells are stimulated with a fixed concentration of CCL25. The change in intracellular calcium concentration is measured in real-time using a fluorescence kinetic plate reader.[10] The data are then analyzed to calculate the half-maximal inhibitory concentration (IC50) of Vercirnon.
Chemotaxis Assay
dot
Caption: Workflow for the in vitro chemotaxis assay.
Detailed Methodology: A chemotaxis assay is performed using a multi-well chamber (e.g., Boyden chamber) separated by a porous membrane.[11][12] The lower chamber is filled with media containing CCL25 as a chemoattractant.[12] CCR9-expressing cells (e.g., Molt-4, primary T cells) are pre-incubated with various concentrations of this compound and then added to the upper chamber.[1][12] The chamber is incubated to allow for cell migration through the membrane towards the CCL25 gradient. After incubation, the number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.[11] The IC50 value for inhibition of chemotaxis is then determined.
TNFΔARE Mouse Model of Ileitis
dot
Caption: Workflow for the in vivo TNFΔARE mouse model of ileitis.
Detailed Methodology: TNFΔARE mice, which have a deletion in the AU-rich element of the TNF-α gene leading to TNF-α overexpression and spontaneous ileitis, are used for this model.[13][14] Treatment with this compound or a vehicle control is initiated at a young age (e.g., 2-4 weeks) and continued for a predefined period (e.g., 10-12 weeks).[7][8] Animals are monitored for clinical signs of disease, such as weight loss. At the end of the treatment period, the mice are euthanized, and their intestinal tissues are collected for histopathological analysis. The degree of inflammation, including cellular infiltration and architectural changes, is scored to assess the efficacy of the treatment.[13]
Signaling Pathways
The binding of CCL25 to CCR9 activates intracellular signaling cascades that are crucial for lymphocyte chemotaxis and migration. This process is primarily mediated through Gαi-coupled G-proteins.
dot
Caption: Downstream signaling of CCR9 and the inhibitory point of Vercirnon.
Upon CCL25 binding, CCR9 activates heterotrimeric G-proteins, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like PI3K/Akt and MAPK/ERK, culminate in the cellular responses of chemotaxis, adhesion, and proliferation, which are essential for lymphocyte migration to the gut.[15] Vercirnon's allosteric inhibition of CCR9 prevents the initial G-protein activation, thereby blocking all subsequent downstream signaling events.
Conclusion
The preclinical data for this compound demonstrate its potent and selective antagonism of the CCR9 receptor, leading to the effective inhibition of inflammatory cell migration in vitro and in vivo models of intestinal inflammation. While the compound did not achieve its clinical endpoints in Phase III trials for Crohn's disease, the comprehensive preclinical dataset provides a valuable case study for the development of chemokine receptor antagonists. This technical guide serves as a resource for researchers and drug development professionals, offering detailed insights into the preclinical pharmacology, mechanism of action, and experimental methodologies associated with this compound. The information presented here can inform future research into CCR9 as a therapeutic target and guide the development of next-generation immunomodulatory drugs.
References
- 1. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Targeting Immune Cell Trafficking – Insights From Research Models and Implications for Future IBD Therapy [frontiersin.org]
- 9. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biomedcode.com [biomedcode.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon for Inflammatory Bowel Disease: A Technical History of a Targeted Therapy
For Immediate Release
This technical guide provides an in-depth overview of the development of vercirnon (formerly CCX282-B and GSK1605786), a selective antagonist of the C-C chemokine receptor 9 (CCR9), for the treatment of Inflammatory Bowel Disease (IBD), with a primary focus on Crohn's disease. Vercirnon represented a targeted therapeutic approach aimed at inhibiting the migration of inflammatory cells to the gut. This document details the mechanism of action, preclinical studies, and clinical trial results of vercirnon, presenting a comprehensive history for researchers, scientists, and drug development professionals.
Introduction: The Rationale for CCR9 Antagonism in IBD
Inflammatory Bowel Disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key feature of IBD pathogenesis is the infiltration of leukocytes, particularly T lymphocytes, from the bloodstream into the intestinal mucosa. The targeted migration of these immune cells is orchestrated by a class of signaling proteins known as chemokines and their receptors.
The chemokine receptor CCR9 is predominantly expressed on a subset of memory/effector T-helper cells. Its sole known ligand, CCL25 (also known as TECK - thymus-expressed chemokine), is constitutively expressed by epithelial cells in the small intestine. This specific pairing of CCR9 and CCL25 plays a crucial role in the homing of T cells to the gut. In the context of IBD, this pathway is believed to be upregulated, leading to an accumulation of inflammatory cells and perpetuation of the disease process. Vercirnon was developed as a small molecule antagonist designed to block the interaction between CCR9 and CCL25, thereby inhibiting the recruitment of pathogenic T cells to the intestine.
Mechanism of Action: The CCL25-CCR9 Signaling Pathway
Vercirnon acts as a selective and potent antagonist of the CCR9 receptor. By binding to CCR9, it prevents the binding of its natural ligand, CCL25. This blockade disrupts the downstream signaling cascade that would otherwise lead to T-cell activation, integrin-mediated adhesion to the vascular endothelium, and subsequent transmigration into the intestinal tissue.
Preclinical Development
Vercirnon (CCX282-B) demonstrated potent and selective antagonism of the human CCR9 receptor in in vitro assays. It effectively inhibited CCL25-induced calcium mobilization and chemotaxis in a T-cell line (Molt-4) with IC50 values in the low nanomolar range. The inhibitory activity was maintained in the presence of human serum.
Key Preclinical Experiment: TNFΔARE Mouse Model of Ileitis
A pivotal preclinical study evaluated the efficacy of vercirnon in the TNFΔARE mouse model, which develops a spontaneous Crohn's-like ileitis.
Experimental Protocol:
-
Animal Model: Female TNFΔARE mice, which overexpress TNF-α, leading to spontaneous intestinal inflammation.
-
Treatment Groups: Mice were treated with either vehicle or vercirnon (CCX282-B) at doses of 10 mg/kg or 50 mg/kg, administered twice daily.
-
Dosing Regimen: Dosing commenced at 2 weeks of age and continued until 12 weeks of age.
-
Primary Endpoint: Histopathological scoring of intestinal inflammation at 12 weeks of age.
Results:
Treatment with vercirnon resulted in a significant reduction in the severity of intestinal inflammation compared to the vehicle-treated group.
| Treatment Group | Normal | Moderate Inflammation | Severe/Very Severe Inflammation |
| Vehicle | 20% | 20% | 60% |
| Vercirnon (10 mg/kg) | 60% | 40% | 0% |
| Vercirnon (50 mg/kg) | 70% | 30% | 0% |
These promising preclinical data provided a strong rationale for advancing vercirnon into clinical development for Crohn's disease.
Clinical Development
Vercirnon underwent a series of clinical trials to evaluate its safety and efficacy in patients with moderate to severe Crohn's disease.
Phase II Clinical Trial: PROTECT-1 (NCT00306215)
The PROTECT-1 study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy and safety of vercirnon for the induction and maintenance of clinical response and remission in patients with active Crohn's disease.
Experimental Protocol:
-
Patient Population: 436 patients with moderately to severely active Crohn's disease (Crohn's Disease Activity Index [CDAI] 250-450) and elevated C-reactive protein (>7.5 mg/L).
-
Induction Phase (12 weeks): Patients were randomized to receive placebo or vercirnon at doses of 250 mg once daily, 250 mg twice daily, or 500 mg once daily.
-
Maintenance Phase (36 weeks): Responders from the induction phase were re-randomized to receive placebo or vercirnon 250 mg twice daily.
-
Primary Endpoints: Clinical response (≥70-point decrease in CDAI) at week 8 and sustained clinical response at week 52.
Results:
The 500 mg once-daily dose showed the most promising results in the induction phase, with a statistically significant improvement in clinical response at week 12. In the maintenance phase, vercirnon was superior to placebo in maintaining clinical remission.
Table 1: Efficacy Results from the PROTECT-1 Phase II Trial
| Endpoint | Placebo | Vercirnon 250 mg QD | Vercirnon 250 mg BID | Vercirnon 500 mg QD |
| Induction Phase | ||||
| Clinical Response (≥70-point decrease in CDAI) at Week 8 | 49% | 52% | 48% | 60% |
| Clinical Response (≥70-point decrease in CDAI) at Week 12 | 47% | 56% | 49% | 61% (p=0.039 vs placebo) |
| Maintenance Phase | ||||
| Clinical Remission (CDAI <150) at Week 52 | 31% | N/A | 47% (p=0.012 vs placebo) | N/A |
| Sustained Clinical Response at Week 52 | 42% | N/A | 46% | N/A |
Vercirnon was generally well-tolerated during the Phase II trial. The encouraging results from PROTECT-1 led to the initiation of a large-scale Phase III program.
Phase III Clinical Program: SHIELD
The Phase III clinical development program for vercirnon consisted of four studies (SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4) designed to confirm its efficacy and safety for inducing and maintaining remission in over 2,500 patients with moderately to severely active Crohn's disease.
SHIELD-1 was a randomized, double-blind, placebo-controlled induction study.
Experimental Protocol:
-
Patient Population: 608 adult patients with moderately to severely active Crohn's disease (CDAI 220-450) who had an inadequate response to conventional therapies, including TNF-α antagonists.
-
Treatment Groups: Patients were randomized to receive placebo, vercirnon 500 mg once daily, or vercirnon 500 mg twice daily for 12 weeks.
-
Primary Endpoint: Clinical response, defined as a ≥100-point decrease in CDAI from baseline at week 12.
-
Key Secondary Endpoint: Clinical remission (CDAI <150) at week 12.
Results:
The SHIELD-1 study did not meet its primary or key secondary endpoints.[1] There was no statistically significant difference in the rates of clinical response or remission between the vercirnon groups and the placebo group.[2]
Table 2: Efficacy Results from the SHIELD-1 Phase III Trial
| Endpoint | Placebo (n=203) | Vercirnon 500 mg QD (n=203) | Vercirnon 500 mg BID (n=202) |
| Clinical Response (≥100-point decrease in CDAI) at Week 12 | 25.1% | 27.6% (p=0.546 vs placebo) | 27.2% (p=0.648 vs placebo) |
| Clinical Remission (CDAI <150) at Week 12 | Not Reported | Not Reported | Not Reported |
The rates of serious adverse events were similar across the treatment groups.[1][2]
The SHIELD-4 trial was an active-treatment induction study that evaluated two different doses of vercirnon.
Experimental Protocol:
-
Patient Population: 253 adult patients with moderate to severe Crohn's disease.
-
Treatment Groups: Patients were randomized to receive vercirnon 500 mg once daily or 500 mg twice daily for 12 weeks.
-
Primary Endpoint: To evaluate the efficacy of two dose regimens of vercirnon.
Results:
Data from the 118 patients who completed the study before its termination showed higher response and remission rates with the twice-daily dosing regimen.
Table 3: Efficacy Results from the SHIELD-4 Phase III Trial
| Endpoint | Vercirnon 500 mg QD (n=57) | Vercirnon 500 mg BID (n=61) |
| Clinical Response (≥100-point decrease in CDAI) at Week 12 | 56% | 69% |
| Clinical Remission (CDAI <150) at Week 12 | 26% | 36% |
Discontinuation of Development and Future Perspectives
Following the disappointing results of the SHIELD-1 study, new recruitment and dosing in the vercirnon clinical program were suspended, and the development of vercirnon for Crohn's disease was ultimately discontinued.[1]
The failure of vercirnon in Phase III, despite promising Phase II data, highlights the challenges of translating preclinical and early clinical success into late-stage clinical efficacy in IBD. The reasons for this discrepancy are likely multifactorial and may include the complexity of Crohn's disease pathology, patient heterogeneity, and the specific endpoints used in the trials.
While vercirnon itself did not reach the market, the exploration of the CCL25-CCR9 axis as a therapeutic target has provided valuable insights into the mechanisms of intestinal inflammation. The development of vercirnon serves as an important case study in the ongoing effort to develop novel, targeted therapies for IBD.
References
Vercirnon Sodium (CAS Number 886214-18-2): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon sodium, with the CAS number 886214-18-2, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Developed for the treatment of inflammatory bowel disease (IBD), particularly Crohn's disease, Vercirnon operates through a unique intracellular allosteric antagonism mechanism.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical data, and clinical trial findings. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.
Introduction
Inflammatory bowel disease is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa. The chemokine receptor CCR9 is predominantly expressed on T cells that migrate to the digestive tract, making it a promising therapeutic target.[5] this compound was developed to specifically inhibit the interaction between CCR9 and its ligand, CCL25, thereby reducing the inflammatory cascade in the gut.[3]
Chemical and Physical Properties
This compound is the sodium salt of Vercirnon. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 886214-18-2[6] |
| Molecular Formula | C22H20ClN2NaO4S[7] |
| Molecular Weight | 466.91 g/mol [7] |
| IUPAC Name | sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide |
| Synonyms | GSK1605786A, CCX282-B, Traficet-EN[2] |
Mechanism of Action
This compound is a selective antagonist of the CCR9 receptor.[1][2] Unlike traditional antagonists that bind to the extracellular ligand-binding site, Vercirnon exhibits a novel mechanism of action by binding to an allosteric site on the intracellular side of the receptor.[4][8] This intracellular binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the cellular response to CCL25.[3][4]
The binding of CCL25 to CCR9 normally triggers a cascade of intracellular events, including calcium mobilization and the activation of pathways leading to cell migration (chemotaxis).[1][2] Vercirnon's allosteric antagonism inhibits these critical signaling events, thereby preventing the migration of CCR9-expressing immune cells to the site of inflammation in the gut.[3]
Signaling Pathway
The binding of the chemokine CCL25 to its receptor CCR9, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is crucial for the migration of immune cells to the small intestine. This process is central to the inflammatory response in diseases like Crohn's disease. Vercirnon, as a CCR9 antagonist, intervenes in this pathway.
The diagram below illustrates the CCR9 signaling pathway and the point of intervention by Vercirnon.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 4. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. CAS: 886214-18-2 | CymitQuimica [cymitquimica.com]
- 7. abmole.com [abmole.com]
- 8. | BioWorld [bioworld.com]
Vercirnon Sodium: A Technical Guide to a Selective CCR9 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium, also known as GSK1605786A, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of lymphocytes to the gastrointestinal tract, a process implicated in inflammatory bowel diseases such as Crohn's disease. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and key experimental data related to this compound.
Molecular Profile
This compound is the sodium salt of Vercirnon. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H20ClN2NaO4S | [2][3][4] |
| Molecular Weight | 466.91 g/mol | [2][3][5] |
| CAS Number | 886214-18-2 | [2][4] |
Mechanism of Action
This compound exerts its pharmacological effect by acting as a selective antagonist of the CCR9 receptor.[1][2] Unlike traditional antagonists that bind to the extracellular orthosteric site, Vercirnon binds to an allosteric site on the intracellular side of the CCR9 receptor.[6][7] This intracellular binding sterically hinders the coupling of G-proteins to the receptor, thereby blocking downstream signaling pathways.[6][8]
The binding of the natural ligand, CCL25, to CCR9 typically activates Gαi and Gαq proteins.[9] This activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium (Ca2+) and the initiation of chemotaxis, which is the directed migration of cells along a chemical gradient.[1][9] By preventing G-protein coupling, this compound effectively inhibits these CCL25-induced cellular responses.[1][8]
Signaling Pathway
The diagram below illustrates the CCR9 signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes key IC50 values.
| Assay | Cell Line / System | IC50 (nM) | Reference |
| CCR9-mediated Ca²+ Mobilization | MOLT-4 cells | 5.4 | [1][2] |
| CCR9-mediated Chemotaxis | MOLT-4 cells | 3.4 | [1][2] |
| CCL25-directed Chemotaxis (CCR9A) | Recombinant cells | 2.8 | [1][2] |
| CCL25-directed Chemotaxis (CCR9B) | Recombinant cells | 2.6 | [1][2] |
| Chemotaxis of primary CCR9-expressing cells | Primary human T cells | 6.8 | [10][11] |
| CCL25-mediated Chemotaxis in 100% human AB serum | RA-cultured human T cells | 141 | [1][10] |
Experimental Protocols
CCR9-Mediated Chemotaxis Assay in MOLT-4 Cells
This protocol is based on established methods for assessing the chemotactic response of MOLT-4 cells to the CCR9 ligand, CCL25, and the inhibitory effect of this compound.[12][13]
1. Cell Culture and Preparation:
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 4 mM L-Glutamine at 37°C in a 5% CO2 incubator.[14]
-
Harvest cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.[13]
2. Assay Setup:
-
Use a 24-well plate with 5 µm pore size polycarbonate transwell inserts.
-
In the lower chamber, add 600 µL of serum-free RPMI-1640 containing 100 ng/mL of recombinant human CCL25. For antagonist testing, include varying concentrations of this compound in the lower chamber along with CCL25.
-
In the upper chamber (the transwell insert), add 100 µL of the MOLT-4 cell suspension (1 x 10^5 cells).
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12 hours.[13]
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
5. Data Analysis:
-
Calculate the percentage of chemotaxis relative to the positive control (CCL25 alone).
-
For antagonist testing, plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
CCR9-Mediated Calcium Mobilization Assay in MOLT-4 Cells
This protocol outlines a general procedure for measuring changes in intracellular calcium in MOLT-4 cells in response to CCR9 activation and its inhibition by this compound.[12][15]
1. Cell Preparation and Dye Loading:
-
Harvest MOLT-4 cells and wash them with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.
2. Assay Procedure:
-
Use a fluorescence plate reader capable of kinetic measurements.
-
Aliquot the dye-loaded cell suspension into a 96-well black, clear-bottom plate.
-
To measure the antagonist effect, pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Initiate the reading and establish a baseline fluorescence.
-
Add a solution of CCL25 to the wells to stimulate the cells.
-
Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the response (e.g., peak fluorescence intensity or area under the curve) for each condition.
-
For antagonist testing, determine the IC50 value of this compound by plotting the percentage of inhibition of the CCL25-induced calcium flux against the log concentration of the compound.
Experimental Workflow Diagrams
Chemotaxis Assay Workflow
Calcium Mobilization Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 5. This compound | C22H20ClN2NaO4S | CID 140650927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. rcsb.org [rcsb.org]
- 8. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 9. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NB-64-08166-1mg | Vercirnon [698394-73-9] Clinisciences [clinisciences.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Transfecting Plasmid DNA into MOLT-4 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Vercirnon Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium (also known as GSK-1605786, CCX282-B, and Traficet-EN) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9, a G protein-coupled receptor (GPCR), plays a crucial role in the migration of T cells to the gastrointestinal tract, a process implicated in inflammatory bowel diseases (IBD) such as Crohn's disease. This compound is an orally bioavailable small molecule that inhibits CCR9-mediated cellular responses.[1][2] Notably, structural studies have revealed that vercirnon binds to an intracellular allosteric site on the CCR9 receptor, thereby preventing G-protein coupling and downstream signaling. This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound.
Mechanism of Action
This compound is a non-competitive, allosteric antagonist of the CCR9 receptor. Unlike orthosteric antagonists that compete with the natural ligand (CCL25) for the extracellular binding site, vercirnon binds to a distinct site on the intracellular side of the receptor. This intracellular binding prevents the conformational changes necessary for G-protein activation, effectively blocking downstream signaling cascades that lead to cellular responses such as calcium mobilization and chemotaxis.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key potency values (IC50) obtained from the literature.
| Assay Type | Cell Line/System | Ligand | Parameter | This compound IC50 (nM) |
| Chemotaxis | MOLT-4 Cells | CCL25 | IC50 | 3.4 |
| Calcium Mobilization | MOLT-4 Cells | CCL25 | IC50 | 5.4 |
| Chemotaxis | CCR9A expressing BAF3 cells | CCL25 | IC50 | 2.8 |
| Chemotaxis | CCR9B expressing BAF3 cells | CCL25 | IC50 | 2.6 |
| Chemotaxis | Primary CCR9-expressing cells | CCL25 | IC50 | 6.8 |
| Chemotaxis | RA-cultured Human T Cells (in 100% human AB serum) | CCL25 | IC50 | 141 |
| Chemotaxis | Mouse Thymocytes | CCL25 | IC50 | 6.9 |
| Chemotaxis | Rat Thymocytes | CCL25 | IC50 | 1.3 |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vitro Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR9-expressing cells towards a gradient of the chemokine CCL25.
Materials:
-
Cells: MOLT-4 (human T lymphoblast cell line, ATCC CRL-1582) or other CCR9-expressing cells.
-
Chemoattractant: Recombinant Human CCL25 (carrier-free).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Assay Plates: 96-well chemotaxis plates (e.g., Transwell® with 5 µm pore size polycarbonate membrane).
-
Detection Reagent: A fluorescent dye that binds to nucleic acids for cell quantification (e.g., CyQuant™ GR dye).
-
Plate Reader: Fluorescence plate reader with appropriate filters for the detection reagent.
Protocol:
-
Cell Preparation:
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest the cells and wash them once with Assay Medium.
-
Resuspend the cells in Assay Medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Assay Setup:
-
Add 29 µL of Assay Medium containing CCL25 (at a pre-determined EC50 concentration, typically 50-100 ng/mL) to the lower wells of the 96-well chemotaxis plate.
-
For the negative control (random migration), add Assay Medium without CCL25 to some wells.
-
In a separate 96-well plate, mix 25 µL of the cell suspension with 25 µL of the diluted this compound or vehicle control.
-
Pre-incubate the cell-compound mixture for 15-30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells containing the CCL25.
-
Add 50 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Add 15 µL of the cell quantification dye (e.g., CyQuant) to the lower wells.
-
Incubate the plate as per the manufacturer's instructions (typically 5-10 minutes at room temperature, protected from light).
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for CyQuant).
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (random migration) from all other readings.
-
Plot the percentage of inhibition of chemotaxis against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) induced by CCL25 in CCR9-expressing cells.
Materials:
-
Cells: MOLT-4 cells.
-
Ligand: Recombinant Human CCL25.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.
-
Probenecid: An anion transport inhibitor to prevent dye leakage from the cells.
-
Assay Plates: Black-walled, clear-bottom 96-well microplates.
-
Instrumentation: A fluorescence imaging plate reader capable of kinetic reading and with automated liquid handling (e.g., FlexStation®).
Protocol:
-
Cell Plating:
-
Plate MOLT-4 cells in the black-walled 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well in their growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Gently remove the growth medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
During the dye loading incubation, prepare a separate 96-well "compound plate" with this compound serially diluted in Assay Buffer at 4x the final desired concentration. Include a vehicle control.
-
-
Assay Measurement:
-
After dye incubation, gently wash the cells twice with Assay Buffer containing probenecid. Leave 100 µL of buffer in each well.
-
Place both the cell plate and the compound plate into the fluorescence plate reader (e.g., FlexStation®).
-
Set the instrument to measure fluorescence at appropriate wavelengths (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's fluidics will then add a defined volume of the this compound solution from the compound plate to the cell plate.
-
Incubate for a further 15-30 minutes.
-
The instrument will then add a defined volume of CCL25 (at a pre-determined EC80 concentration) to stimulate the cells.
-
Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after CCL25 addition.
-
Plot the percentage of inhibition of the calcium response against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Radioligand Binding Assay (Competitive)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR9 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing human CCR9.
-
Radioligand: [125I]-CCL25.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled CCL25 (e.g., 1 µM).
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Assay Plates: 96-well microplates.
-
Filtration System: A cell harvester and glass fiber filter mats (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
25 µL of Binding Buffer (for total binding).
-
25 µL of non-specific binding control (unlabeled CCL25).
-
25 µL of serially diluted this compound.
-
-
Add 25 µL of [125I]-CCL25 (at a concentration close to its Kd) to all wells.
-
Add 50 µL of the CCR9-expressing cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound's activity as a CCR9 antagonist. These assays are essential for understanding its mechanism of action, determining its potency, and for the discovery and development of novel chemokine receptor modulators. Careful execution of these protocols will yield reliable and reproducible data critical for advancing drug development programs in inflammatory diseases.
References
Vercirnon Sodium: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium, also known as GSK1605786A or CCX282-B, is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9). CCR9 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of lymphocytes to the gastrointestinal tract, a process implicated in inflammatory bowel diseases (IBD) such as Crohn's disease. This compound exerts its inhibitory effect by binding to an intracellular allosteric site on the CCR9 receptor, thereby preventing G protein coupling and subsequent downstream signaling.[1] These application notes provide detailed protocols for the dissolution of this compound for experimental use, along with relevant data for in vitro and in vivo studies.
Data Presentation
The following tables summarize the key quantitative data for this compound, including its chemical properties, solubility, and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 886214-18-2 | [2][3][4] |
| Molecular Formula | C₂₂H₂₀ClN₂NaO₄S | [2][4] |
| Molecular Weight | 466.91 g/mol | [2][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 90 mg/mL (192.76 mM) | - | [2] |
| DMSO | 25 mg/mL | - | [1] |
| In vivo formulation 1 | 5 mg/mL (10.71 mM) | Suspended solution | [3] |
| In vivo formulation 2 | ≥ 5 mg/mL (10.71 mM) | Clear solution | [3] |
Note: The solubility in DMSO may vary slightly between suppliers.
Table 3: In Vitro Biological Activity of this compound
| Assay | Cell Line | IC₅₀ | Reference |
| CCR9-mediated Ca²⁺ mobilization | Molt-4 | 5.4 nM | [2][3] |
| CCR9-mediated chemotaxis | Molt-4 | 3.4 nM | [2][3] |
| CCL25-directed chemotaxis (CCR9A) | - | 2.8 nM | [2][3] |
| CCL25-directed chemotaxis (CCR9B) | - | 2.6 nM | [2][3] |
| Chemotaxis of primary CCR9-expressing cells to CCL25 | - | 6.8 nM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Refer to Table 2 for solubility information. For a 10 mM stock solution, dissolve 4.67 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3] Ensure the final solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[6]
Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions immediately before use.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Preparation of this compound for In Vivo Experiments
Protocol 1: Suspended Solution for Oral or Intraperitoneal Injection [3]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Formulation (to achieve a 5 mg/mL suspension):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and Tween-80 and mix well.
-
Add saline to the final volume.
-
Use an ultrasonic bath to ensure a uniform suspension.
Protocol 2: Clear Solution for Injection [3]
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Formulation (to achieve a ≥ 5 mg/mL clear solution):
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Dissolve this compound in DMSO.
-
Add the SBE-β-CD solution to the DMSO solution and mix until a clear solution is obtained.
Visualizations
The following diagrams illustrate the signaling pathway of CCR9 and a general workflow for preparing this compound solutions for experimental use.
References
Application Notes and Protocols: Vercirnon Sodium Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium, also known as GSK1605786A and CCX282-B, is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] CCR9 and its ligand, CCL25, play a crucial role in the migration of immune cells to the intestine, making it a therapeutic target for inflammatory bowel diseases such as Crohn's disease.[4][5] Vercirnon is an orally bioavailable, small molecule that acts as an allosteric antagonist, binding to the intracellular side of the CCR9 receptor and preventing G-protein coupling.[6] Understanding the proper preparation and stability of this compound solutions is critical for accurate and reproducible in vitro and in vivo studies. These application notes provide detailed protocols for solution preparation and guidelines for assessing stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀ClN₂NaO₄S | [7] |
| Molecular Weight | 466.9 g/mol | [7] |
| Appearance | Solid (form not specified) | |
| Storage (Solid) | 2-8°C, sealed | [8] |
Solution Preparation
This compound exhibits solubility in organic solvents such as Dimethyl Sulfoxide (DMSO). Preparation of aqueous solutions for in vivo studies may require the use of co-solvents and excipients to achieve the desired concentration and stability.
Stock Solution Preparation (for in vitro use)
For most in vitro assays, a concentrated stock solution in DMSO is recommended.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.67 mg of this compound.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the storage section.
-
Working Solution Preparation (for in vitro and in vivo use)
The preparation of working solutions will depend on the specific experimental requirements. For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium. For in vivo studies, specific formulations are required to ensure bioavailability and minimize toxicity.
Table of this compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | 90 mg/mL | - | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL | Suspended solution, may require sonication. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | Clear solution. |
Protocol 2: Preparation of a this compound Formulation for in vivo Administration (Suspension)
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and vortex to mix.
-
Add Tween-80 and vortex thoroughly.
-
Add sterile saline to the final desired volume and vortex until a uniform suspension is formed. Sonication may be necessary to ensure homogeneity.
-
This formulation should be prepared fresh before each use.
-
Stability of this compound Solutions
Limited information is publicly available on the stability of this compound in various solutions. Therefore, it is crucial for researchers to perform their own stability assessments for their specific experimental conditions. As a sulfonamide-containing compound, this compound may be susceptible to degradation under certain conditions.[9]
Recommended Storage Conditions
| Solution Type | Storage Temperature | Duration | Notes |
| Solid Powder | 2-8°C | Long-term | Keep sealed and protected from moisture. |
| DMSO Stock Solution | -20°C | Short-term (up to 1 month) | Store in amber, airtight vials. Avoid repeated freeze-thaw cycles. |
| -80°C | Long-term (up to 6 months) | Store in amber, airtight vials. | |
| Aqueous Working Solutions | 2-8°C | Short-term (prepare fresh) | Stability in aqueous media is not well-established and should be determined experimentally. |
Proposed Protocol for Stability Assessment
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to assess the stability of this compound solutions. The following is a general protocol for a forced degradation study, which is a common approach to evaluate the stability of a drug substance.
Protocol 3: Forced Degradation Study of this compound
-
Preparation of this compound Solution:
-
Prepare a solution of this compound in a relevant solvent system (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the drug solution. Store at room temperature for a defined period.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or fluorescent light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and quantify any degradation products.
-
Proposed Analytical Method: Stability-Indicating HPLC
Since a specific HPLC method for this compound is not publicly available, a general method for sulfonamides can be adapted and validated.
Table of Proposed HPLC Conditions
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Run Time | Sufficient to allow for the elution of the parent compound and any degradation products |
Visualizations
Signaling Pathway of CCR9
This compound is an antagonist of CCR9, a G protein-coupled receptor (GPCR) that signals through Gαi and Gαq proteins.[10] The binding of the natural ligand CCL25 to CCR9 initiates downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.[11][12] Vercirnon blocks these signaling events by preventing the initial G protein coupling.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for conducting a stability study of this compound solutions.
References
- 1. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C22H20ClN2NaO4S | CID 140650927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vercirnon Sodium in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium (also known as GSK-1605786 or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1] CCR9 plays a crucial role in the migration of T cells to the gastrointestinal tract, a process implicated in the pathogenesis of inflammatory bowel disease (IBD), including Crohn's disease.[2][3] By blocking the interaction between CCR9 and its ligand, CCL25, this compound aims to reduce the infiltration of inflammatory cells into the gut mucosa.[3] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of intestinal inflammation, specifically the TNFΔARE model, to aid researchers in their study of IBD therapeutics.
Mechanism of Action
This compound is an orally bioavailable, small-molecule antagonist of CCR9.[1][2] It functions as an intracellular allosteric antagonist, binding to the intracellular side of the CCR9 receptor and preventing its coupling to G-proteins, thereby inhibiting downstream signaling pathways.[4] The primary ligand for CCR9 is the chemokine CCL25, which is constitutively expressed in the small intestine. The interaction between CCL25 and CCR9 on the surface of T-lymphocytes is a key driver of their recruitment to the intestinal mucosa. By disrupting this interaction, this compound reduces the accumulation of inflammatory cells in the gut, thereby ameliorating intestinal inflammation.[3]
Signaling Pathway
The binding of CCL25 to CCR9 initiates a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. This compound, as a CCR9 antagonist, blocks these downstream effects. Key signaling pathways modulated by CCR9 activation include the PI3K/AKT pathway, which can subsequently activate β-catenin and NF-κB, as well as the STAT signaling pathway.[5][6]
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 3. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of chemokine receptor 9/chemokine ligand 25 signaling: From immune cells to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR9‐mediated signaling through β‐catenin and identification of a novel CCR9 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR9 in cancer: oncogenic role and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon Sodium: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vercirnon sodium, also known as GSK-1605786 or CCX282-B, is a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a G protein-coupled receptor (GPCR) predominantly expressed on T cells that home to the gastrointestinal tract.[2][3] Its natural ligand, C-C motif chemokine ligand 25 (CCL25), is primarily expressed in the small intestine and thymus. The CCL25/CCR9 axis plays a crucial role in the migration and recruitment of T lymphocytes to the gut, making it a key pathway in the inflammatory processes associated with inflammatory bowel disease (IBD), such as Crohn's disease.[2][3][4][5]
This compound functions as an intracellular allosteric antagonist, binding to the intracellular side of the CCR9 receptor and preventing G-protein coupling, thereby inhibiting downstream signaling.[6] This mode of action effectively blocks the chemotactic response of CCR9-expressing cells to a CCL25 gradient.[7] These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on immune cell function.
Mechanism of Action: CCR9 Signaling Pathway
This compound inhibits the binding of CCL25 to the CCR9 receptor, a critical step in the trafficking of T cells to the intestinal mucosa.[3] Upon ligand binding, CCR9, like other GPCRs, activates intracellular signaling cascades that lead to cellular responses such as chemotaxis, adhesion, and cytokine production. This compound, by acting as an antagonist, blocks these downstream events.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and a related CCR9 antagonist in various functional assays.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Ca²⁺ Mobilization | Molt-4 | IC₅₀ | 5.4 nM | [7] |
| This compound | Chemotaxis | Molt-4 | IC₅₀ | 3.4 nM | [7] |
| This compound | CCL25-directed Chemotaxis (CCR9A) | - | IC₅₀ | 2.8 nM | [7] |
| This compound | CCL25-directed Chemotaxis (CCR9B) | - | IC₅₀ | 2.6 nM | [7] |
| This compound | Chemotaxis of primary CCR9-expressing cells | - | IC₅₀ | 6.8 nM | [7] |
Experimental Protocols
General Cell Culture Guidelines
Molt-4, a human T-lymphoblastic leukemia cell line that endogenously expresses CCR9, is a suitable model for in vitro studies of this compound.
-
Cell Line: Molt-4 (ATCC® CRL-1582™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
Protocol 1: Chemotaxis Assay
This protocol details a Boyden chamber assay to assess the inhibitory effect of this compound on CCL25-induced cell migration.
Materials:
-
Molt-4 cells
-
This compound (dissolved in DMSO, then diluted in assay buffer)
-
Recombinant human CCL25
-
Chemotaxis assay buffer (e.g., RPMI-1640 with 0.5% BSA)
-
24-well chemotaxis plates with 5 µm pore size inserts
-
Cell viability stain (e.g., Trypan Blue)
-
Fluorescent dye for cell quantification (e.g., CyQUANT®)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest Molt-4 cells in the exponential growth phase.
-
Wash the cells twice with chemotaxis assay buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.
-
Assess cell viability using a Trypan Blue exclusion assay; viability should be >95%.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Cell Treatment:
-
Pre-incubate the Molt-4 cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay buffer containing CCL25 (e.g., 100 ng/mL) to the lower wells of the chemotaxis plate. Use assay buffer without CCL25 as a negative control for basal migration.
-
Carefully place the inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a DNA-binding dye like CyQUANT®, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control (CCL25 alone).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to measure the effect of this compound on CCL25-induced intracellular calcium flux.
Materials:
-
Molt-4 cells
-
This compound
-
Recombinant human CCL25
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities and an injection module (e.g., FLIPR®)
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest and wash Molt-4 cells as described in the chemotaxis protocol.
-
Resuspend the cells at 1-2 x 10⁶ cells/mL in assay buffer.
-
Prepare the dye-loading solution by adding Fluo-4 AM and Pluronic F-127 to the assay buffer (final concentrations of approximately 1-5 µM and 0.02%, respectively).
-
Add the dye-loading solution to the cell suspension and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer.
-
-
Assay Plate Preparation:
-
Plate 100 µL of the dye-loaded cell suspension into each well of a black, clear-bottom 96-well plate.
-
Centrifuge the plate at low speed to gently pellet the cells.
-
-
Compound and Ligand Plate Preparation:
-
In a separate 96-well plate, prepare a 2X concentration series of this compound or vehicle control.
-
In another plate (or in the injection module plate), prepare a 5X concentration of CCL25 (e.g., 500 ng/mL).
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Program the instrument to first add the this compound/vehicle solution and incubate for a short period (e.g., 10-20 minutes).
-
Then, program the instrument to inject the CCL25 solution and immediately begin kinetic fluorescence readings (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline fluorescence reading for each well before the addition of CCL25.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well after CCL25 addition.
-
Determine the percent inhibition of the CCL25-induced calcium flux by this compound at each concentration.
-
Plot the percent inhibition against the log concentration of this compound to calculate the IC₅₀ value.
-
Protocol 3: T-Cell Adhesion Assay (Conceptual)
Principle: To assess if this compound can inhibit the adhesion of CCR9-expressing T-cells to a monolayer of human intestinal microvascular endothelial cells (HIMEC) or to plates coated with adhesion molecules like MAdCAM-1.
Experimental Workflow Outline:
-
Prepare Substrate: Culture HIMECs to confluence in 96-well plates or coat plates with MAdCAM-1.
-
Label T-cells: Label Molt-4 cells or primary human gut-homing T-cells with a fluorescent dye (e.g., Calcein-AM).
-
Treat T-cells: Pre-incubate the labeled T-cells with various concentrations of this compound or vehicle.
-
Adhesion: Add the treated T-cells to the prepared plates and incubate to allow for adhesion (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Analysis: Calculate the percent inhibition of adhesion by this compound.
Protocol 4: Cytokine Secretion Assay (Conceptual)
This conceptual protocol can be used to determine if this compound modulates cytokine production in activated T-cells.
Principle: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) from T-cells stimulated in a manner that involves CCR9 signaling.
Experimental Workflow Outline:
-
Cell Culture: Culture primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells.
-
Treatment: Pre-treat the cells with this compound or vehicle.
-
Stimulation: Stimulate the cells with a combination of anti-CD3/CD28 antibodies and CCL25 to engage the CCR9 pathway.
-
Incubation: Culture the cells for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatant using ELISA or a multiplex bead-based assay.
-
Analysis: Compare the cytokine levels in Vercirnon-treated samples to the vehicle control.
Conclusion
This compound is a valuable tool for in vitro research into the role of the CCL25/CCR9 axis in immune cell trafficking and inflammation. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound in key cell-based assays. Researchers can adapt these methods to their specific experimental needs to further elucidate the cellular and molecular mechanisms governed by CCR9 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCL25/CCR9 Interactions Are Not Essential for Colitis Development but Are Required for Innate Immune Cell Protection from Chronic Experimental Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Troubleshooting & Optimization
Vercirnon Sodium Technical Support Center: Solubility Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Vercirnon sodium. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Publicly available data on the solubility of this compound is limited. However, it is known to be highly soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations have been described to achieve workable concentrations.
Q2: Are there established protocols for dissolving this compound for in vitro and in vivo studies?
A2: Yes, protocols for preparing this compound solutions for both in vitro and in vivo experiments have been reported. These often involve the use of co-solvents and may require physical methods like sonication to aid dissolution.[1][2]
Q3: Is the solubility of this compound dependent on pH?
A3: There is no specific public data available on the pH-dependent solubility of this compound. However, the dissolution of many pharmaceutical compounds can be influenced by the pH of the medium.[3] It is recommended that researchers determine the solubility profile across a relevant pH range for their specific experimental conditions.
Solubility Data
The following table summarizes the available quantitative data on this compound's solubility.
| Solvent/Vehicle System | Concentration | Solution Type | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (214.17 mM) | Clear Solution | Ultrasonic assistance may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 5 mg/mL (10.71 mM) | Suspended Solution | Ultrasonic assistance is required.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (10.71 mM) | Clear Solution | [1][2] |
Troubleshooting Guide for Solubility Issues
Problem: this compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility.
Problem: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
Solution: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium.
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the percentage of DMSO or adding other co-solvents like PEG300 or ethanol can help maintain solubility.
-
Use a formulation with solubilizing agents: For in vivo or certain in vitro applications, using a formulation containing solubilizers like Tween-80 or cyclodextrins (SBE-β-CD) can significantly improve aqueous solubility.[1][2]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in an ultrasonic water bath and sonicate in short bursts (e.g., 5-10 minutes).
-
Gentle warming (e.g., to 37°C) can be applied, but monitor for any signs of degradation.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining pH-Dependent Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers across a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration using a suitable filter that does not bind the compound.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to determine the pH-solubility profile.
Caption: Workflow for determining pH-dependent solubility.
References
Optimizing Vercirnon Sodium Concentration in Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of vercirnon sodium in various in vitro assays. This compound is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9), a key mediator of leukocyte trafficking to the gut.[1][2] Accurate determination of its potency and efficacy in vitro is crucial for translational research and drug development.
This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and summarized quantitative data to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric antagonist of the CCR9 receptor.[3] It binds to the intracellular side of the receptor, preventing G-protein coupling and subsequent downstream signaling cascades, such as calcium mobilization and chemotaxis, which are induced by the binding of the natural ligand, CCL25.[3][4]
Q2: What are the key in vitro assays to assess this compound activity?
A2: The primary in vitro assays for this compound are calcium mobilization and chemotaxis assays. These functional assays directly measure the inhibitory effect of the compound on the key signaling pathways activated by CCR9.
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: Based on reported IC50 values, a good starting point for a dose-response curve would be in the low nanomolar to micromolar range. For example, in Molt-4 cells, IC50 values are 5.4 nM for calcium mobilization and 3.4 nM for chemotaxis.[1] It is recommended to perform a wide concentration range (e.g., 0.1 nM to 10 µM) in initial experiments to capture the full dose-response curve.
Q4: How does human serum affect the potency of this compound?
A4: The presence of human serum can significantly decrease the apparent potency of this compound. For instance, the IC50 for inhibiting chemotaxis of retinoic acid-cultured human T cells increased to 141 nM in the presence of 100% human AB serum.[1] This is likely due to protein binding and should be considered when designing experiments and interpreting data, especially when trying to correlate in vitro results with in vivo expectations.
Q5: Is this compound cytotoxic?
A5: While specific cytotoxicity data for this compound is not extensively published, it is crucial to assess its potential cytotoxic effects in the cell system being used, especially at higher concentrations. A standard cytotoxicity assay, such as MTT or Neutral Red Uptake, should be performed in parallel with functional assays to ensure that the observed inhibition is not due to cell death.
Troubleshooting Guide
This section addresses common issues encountered during in vitro assays with this compound.
Issue 1: Lower than expected potency (High IC50 value)
-
Question: My IC50 value for this compound is significantly higher than the reported nanomolar range. What could be the cause?
-
Answer:
-
Serum Protein Binding: As mentioned in the FAQs, the presence of serum in the assay medium can significantly reduce the free concentration of this compound, leading to a higher apparent IC50.[1] Consider reducing the serum concentration or using serum-free media if your cell line can tolerate it. If serum is required, be aware of the potential for a rightward shift in the dose-response curve.
-
Compound Degradation: Ensure that the this compound stock solution is properly stored (as per the manufacturer's instructions) and that fresh dilutions are prepared for each experiment. The stability of this compound in your specific cell culture medium and experimental conditions should be considered.
-
Sub-optimal Ligand (CCL25) Concentration: The concentration of the CCR9 ligand, CCL25, used to stimulate the cells is critical. If the CCL25 concentration is too high, it may require a higher concentration of this compound to achieve inhibition. It is recommended to use a CCL25 concentration that elicits a sub-maximal response (EC50 to EC80) to ensure a sensitive assay window for antagonist testing.
-
Low CCR9 Expression on Cells: The level of CCR9 expression on your target cells will influence their responsiveness. Confirm the CCR9 expression level of your cell line (e.g., using flow cytometry). Cell lines with low CCR9 expression may exhibit a weaker response to CCL25 and consequently a less potent inhibition by this compound. Molt-4 cells are known to have high CCR9 expression.[5][6]
-
Issue 2: High variability between replicate wells
-
Question: I am observing significant variability in the results between my replicate wells. How can I improve the consistency of my assay?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding into the assay plate. Inconsistent cell numbers per well will lead to variable results.
-
Inconsistent Compound/Ligand Addition: Use calibrated pipettes and ensure proper mixing of the compound and ligand in each well. Automated liquid handling systems can improve consistency.
-
Edge Effects: "Edge effects" in microplates can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile buffer or media.
-
Temperature and Incubation Time: Maintain consistent incubation times and temperatures for all plates. Minor variations can impact cell health and signaling responses.
-
Issue 3: Low signal-to-background ratio in the assay
-
Question: The difference between my stimulated (CCL25 only) and unstimulated (vehicle) wells is very small. How can I improve the assay window?
-
Answer:
-
Optimize Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust signal without being confluent.
-
Optimize Ligand (CCL25) Concentration: Perform a dose-response curve for CCL25 to determine the optimal concentration that gives a maximal and consistent signal.
-
Assay Buffer Composition: The composition of the assay buffer can impact the signal. Ensure the buffer is appropriate for the specific assay (e.g., contains the necessary ions for calcium mobilization).
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells will not respond optimally.
-
Issue 4: Suspected compound precipitation or aggregation
-
Question: I suspect that this compound may be precipitating or aggregating at higher concentrations in my assay. How can I address this?
-
Answer:
-
Solubility Check: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. You can also measure the turbidity of the solution.
-
Solvent Concentration: this compound is often dissolved in DMSO. Ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control, as high concentrations of DMSO can be cytotoxic.[7][8]
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Pluronic F-127) can be included in the assay buffer to prevent compound aggregation. However, this should be tested for its effect on cell viability and the assay signal.
-
Data Presentation
The following tables summarize the reported in vitro potency of this compound in various assays and conditions.
Table 1: this compound IC50 Values in Chemotaxis Assays
| Cell Type | Ligand | Assay Condition | IC50 (nM) |
| Molt-4 | CCL25 | N/A | 3.4[1] |
| CCR9A transfected cells | CCL25 | N/A | 2.8[1] |
| CCR9B transfected cells | CCL25 | N/A | 2.6[1] |
| Primary CCR9-expressing cells | CCL25 | N/A | 6.8[1] |
| Retinoic acid-cultured human T cells | CCL25 | 100% human AB serum | 141[1] |
| Mouse thymocytes | CCL25 | N/A | 6.9[1] |
| Rat thymocytes | CCL25 | N/A | 1.3[1] |
Table 2: this compound IC50 Value in Calcium Mobilization Assay
| Cell Type | Ligand | Assay Condition | IC50 (nM) |
| Molt-4 | CCL25 | N/A | 5.4[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Calcium Mobilization Assay
This protocol describes how to measure the inhibition of CCL25-induced calcium mobilization by this compound in a CCR9-expressing cell line (e.g., Molt-4).
Materials:
-
CCR9-expressing cells (e.g., Molt-4)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4)[9]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human CCL25
-
Calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-8)
-
Pluronic F-127 (optional)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling capabilities
Procedure:
-
Cell Preparation:
-
Culture CCR9-expressing cells to the logarithmic growth phase.
-
On the day of the assay, harvest the cells and wash them with assay buffer.
-
Resuspend the cells in assay buffer at an optimized density (e.g., 1-5 x 10^6 cells/mL).
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. This may involve diluting the dye stock in assay buffer, potentially with the addition of Pluronic F-127 to aid in dye solubilization.
-
Incubate the cell suspension with the dye loading solution for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer.
-
-
Assay Plate Preparation:
-
Dispense the dye-loaded cell suspension into the wells of the assay plate.
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the this compound dilutions to the appropriate wells. Include vehicle control wells (assay buffer with the same final DMSO concentration).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the cells.
-
-
Signal Measurement:
-
Prepare a solution of CCL25 in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's liquid handler, add the CCL25 solution to all wells simultaneously.
-
Continue to record the fluorescence signal for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (100% response) and a no-stimulus control (0% response).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Chemotaxis Assay
This protocol describes a transwell migration assay to measure the inhibition of CCL25-induced cell migration by this compound.
Materials:
-
CCR9-expressing cells (e.g., Molt-4)
-
Cell culture medium
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)
-
This compound stock solution
-
Recombinant human CCL25
-
Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm for lymphocytes)
-
24-well or 96-well companion plates
-
Cell viability stain (e.g., Calcein-AM) or a cell counting method
Procedure:
-
Cell Preparation:
-
Culture cells to the logarithmic growth phase.
-
The day before the assay, serum-starve the cells by culturing them in a low-serum medium (e.g., 0.5% FBS) to reduce basal migration.
-
On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at an optimized concentration (e.g., 1-2 x 10^6 cells/mL).
-
-
Compound Pre-incubation:
-
In a separate tube, incubate the cell suspension with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
Prepare dilutions of CCL25 in chemotaxis buffer.
-
Add the CCL25 dilutions to the lower chambers of the companion plate. Include wells with chemotaxis buffer only as a negative control.
-
Place the transwell inserts into the wells of the companion plate.
-
Add the pre-incubated cell suspension (with this compound or vehicle) to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration that allows for optimal migration (e.g., 2-4 hours). This time should be optimized for your specific cell line.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
To count the migrated cells in the lower chamber, you can:
-
Directly count the cells using a hemocytometer or an automated cell counter.
-
Use a fluorescence-based method: Add a cell viability stain like Calcein-AM to the lower chamber, incubate, and then read the fluorescence on a plate reader. A standard curve of known cell numbers should be prepared to quantify the number of migrated cells.
-
-
Alternatively, you can remove the non-migrated cells from the top of the insert with a cotton swab, fix and stain the migrated cells on the bottom of the membrane, and then count them under a microscope.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Normalize the data to the CCL25-only control (100% migration) and the buffer-only control (0% migration).
-
Plot the normalized migration against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: Cytotoxicity Assay (Neutral Red Uptake)
This protocol is a cell viability assay to determine if this compound exhibits cytotoxic effects at the concentrations used in the functional assays.
Materials:
-
Target cell line
-
Cell culture medium
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
96-well tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).
-
Incubate the plate for the same duration as your functional assays (e.g., 24 or 48 hours).
-
-
Neutral Red Staining:
-
After the incubation period, remove the treatment medium and wash the cells with PBS.
-
Add pre-warmed medium containing Neutral Red to each well and incubate for 2-3 hours at 37°C. During this time, viable cells will take up the dye into their lysosomes.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add the destain solution to each well to extract the dye from the cells.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound assays.
Caption: CCR9 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. biorxiv.org [biorxiv.org]
- 5. CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis | bioRxiv [biorxiv.org]
- 6. Frontiers | Therapeutic potential of an anti-CCR9 mAb evidenced in xenografts of human CCR9+ tumors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon Sodium Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vercirnon sodium. The information is designed to address potential causes of experimental variability and provide insights into the challenges observed during its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GSK1605786, CCX282-B, or Traficet-EN) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] CCR9 is a G protein-coupled receptor expressed on T cells that, when activated by its ligand CCL25 (TECK), mediates the migration of these immune cells to the gastrointestinal tract.[3][4][5] By blocking the CCR9/CCL25 interaction, Vercirnon aims to reduce the infiltration of inflammatory T cells into the gut, thereby mitigating the inflammation associated with conditions like Crohn's disease.[4][5]
Q2: How does this compound bind to the CCR9 receptor?
Uniquely, Vercirnon binds to the intracellular side of the CCR9 receptor, acting as an allosteric antagonist.[6] This intracellular binding prevents the receptor from coupling with G-proteins, thereby blocking downstream signaling pathways.[6][7] This mechanism is distinct from many other GPCR antagonists that compete with the natural ligand for binding on the extracellular side of the receptor.[6]
Q3: What was the clinical development status of this compound for Crohn's disease?
This compound progressed to Phase III clinical trials for the treatment of moderately-to-severely active Crohn's disease.[2][8] However, the development program was impacted by the failure of the SHIELD-1 study to meet its primary endpoint of clinical response and the key secondary endpoint of clinical remission.[8][9]
Q4: Are there known splice variants of the CCR9 receptor that could affect Vercirnon's activity?
Yes, there are two splice forms of the CCR9 receptor, CCR9A and CCR9B. Vercirnon has been shown to be an equipotent inhibitor of CCL25-directed chemotaxis for both splice variants, with IC50 values of 2.8 nM and 2.6 nM, respectively.[1]
Troubleshooting Guide
Q1: Why were the Phase III clinical trial results for this compound (SHIELD-1) disappointing after more promising earlier phase studies?
The discrepancy between early and late-phase clinical trial outcomes for this compound is a significant source of its "experimental variability" in the clinical context. Several factors may have contributed to this:
-
Patient Population Heterogeneity: The SHIELD-1 study enrolled patients with moderately-to-severely active Crohn's disease who had previously failed other treatments, including corticosteroids and immunosuppressants.[9] This patient population is inherently heterogeneous, with diverse disease pathologies and genetic backgrounds, which can lead to varied responses to a highly targeted therapy.
-
Complexity of Crohn's Disease: Crohn's disease is a multifactorial inflammatory condition.[2][8] Targeting a single pathway like CCR9-mediated T cell trafficking might not be sufficient to control the complex inflammatory cascade in all patients, especially those with severe and refractory disease.
-
Dosing and Pharmacokinetics: While the SHIELD-1 study did not meet its primary endpoints, other data from the SHIELD-4 trial suggested a potential gradual onset of clinical effect at a higher dose (500 mg twice daily).[10] The need for very high doses to achieve receptor blockade was also noted as a limitation.[6][11] It's possible that the dosing regimens in SHIELD-1 were not optimal for this specific patient population. Vercirnon is metabolized by multiple cytochrome P450 enzymes, which could introduce variability in drug exposure among patients.[12]
-
Allosteric Intracellular Binding: Vercirnon's unusual mechanism of binding to the intracellular side of the CCR9 receptor might present challenges in achieving and maintaining adequate target engagement in vivo.[6] This could be influenced by factors affecting drug transport across the cell membrane and intracellular concentrations.
Q2: We are observing high variability in our preclinical in vivo studies with this compound. What are the potential causes?
High variability in preclinical models can be attributed to several factors:
-
Animal Model Selection: The chosen animal model of intestinal inflammation should have a pathophysiology that is at least partially dependent on the CCR9/CCL25 axis. The relevance of this pathway can vary between different models (e.g., TNBS-induced colitis, DSS-induced colitis, T-cell transfer models).
-
Drug Formulation and Administration: this compound is an orally administered drug.[3] Variability in oral bioavailability can arise from issues with formulation, gavage technique, and the gastrointestinal state of the animals (e.g., fed vs. fasted).
-
Pharmacokinetics in the Animal Model: The metabolism and clearance of Vercirnon can differ significantly between species. It is crucial to perform pharmacokinetic studies in the chosen animal model to ensure that the dosing regimen achieves and maintains the target plasma concentrations.
-
Outcome Measures: The endpoints used to assess efficacy (e.g., weight loss, stool consistency, histological scoring, cytokine levels) can have inherent variability. Ensuring standardized and blinded assessment is critical.
Quantitative Data Summary
The following tables summarize the clinical response and remission rates from the Phase III SHIELD-1 and SHIELD-4 trials for this compound in patients with moderately-to-severely active Crohn's disease.
Table 1: SHIELD-1 Clinical Trial Outcomes at 12 Weeks [8][9]
| Treatment Group | Clinical Response (≥100-point decrease in CDAI) | Clinical Remission (CDAI < 150) |
| Placebo | 25.1% | Not Reported |
| Vercirnon 500 mg once daily | 27.6% | Not Reported |
| Vercirnon 500 mg twice daily | 27.2% | Not Reported |
CDAI: Crohn's Disease Activity Index. The differences between Vercirnon and placebo were not statistically significant.
Table 2: SHIELD-4 Clinical Trial Outcomes at 12 Weeks [10]
| Treatment Group | Clinical Response (≥100-point decrease in CDAI) | Clinical Remission (CDAI < 150) |
| Vercirnon 500 mg once daily | 56% | 26% |
| Vercirnon 500 mg twice daily | 69% | 36% |
Note: The SHIELD-4 study was an active-treatment induction trial without a placebo arm.
Experimental Protocols
Hypothetical Preclinical Experiment: Assessment of this compound Efficacy in a T-Cell Transfer Model of Colitis
This protocol describes a general methodology for evaluating the efficacy of this compound in a widely used mouse model of IBD.
1. Induction of Colitis:
- Isolate CD4+CD45RBhigh T-cells (naive T-cells) from the spleens of donor mice (e.g., BALB/c).
- Adoptively transfer these cells via intraperitoneal injection into immunodeficient recipient mice (e.g., SCID or RAG1-/-).
- Monitor mice for signs of colitis, such as weight loss, which typically develops 3-5 weeks post-transfer.
2. Treatment Protocol:
- Once mice have developed signs of colitis (e.g., >5% weight loss), randomize them into treatment groups:
- Vehicle control (e.g., 0.5% methylcellulose in water)
- This compound (e.g., 10 mg/kg, orally, twice daily)
- This compound (e.g., 50 mg/kg, orally, twice daily)
- Administer treatment daily via oral gavage for a predefined period (e.g., 3-4 weeks).
3. Efficacy Assessment:
- Clinical Scoring: Monitor body weight, stool consistency, and presence of fecal blood throughout the study.
- Histological Analysis: At the end of the study, collect colonic tissue, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) and score for inflammation, crypt damage, and cellular infiltration in a blinded manner.
- Immunohistochemistry/Flow Cytometry: Analyze colonic tissue or isolated lamina propria lymphocytes for the infiltration of CD4+ T-cells.
- Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in colonic tissue homogenates or from cultured lamina propria lymphocytes using ELISA or multiplex assays.
Visualizations
Caption: CCR9 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for experimental variability.
Caption: Potential causes of this compound experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 6. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsk.com [gsk.com]
- 9. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon Sodium In Vivo Studies: Technical Support Center
This guide provides troubleshooting tips and frequently asked questions (FAQs) for researchers using vercirnon sodium in preclinical in vivo studies. Vercirnon (also known as GSK1605786 or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] Its development for inflammatory bowel disease (IBD) was discontinued after Phase III clinical trials failed to meet primary endpoints, but it remains a valuable tool for investigating the CCR9/CCL25 axis in gastrointestinal inflammation.[3][4]
Frequently Asked Questions (FAQs)
Section 1: General Information & Mechanism of Action
Q1: What is the mechanism of action for this compound?
A1: Vercirnon is a selective, orally bioavailable antagonist of the CCR9 receptor.[1][5] The CCR9 receptor is primarily expressed on T cells that migrate to the digestive tract.[5] Its natural ligand, CCL25, is expressed in the small intestine and colon, acting as a chemoattractant for these T cells.[6][7] By blocking the interaction between CCR9 and CCL25, vercirnon inhibits the trafficking of inflammatory T cells into the gut mucosa.[6][8] Uniquely, vercirnon binds to the intracellular side of the receptor, functioning as an allosteric antagonist that prevents G-protein coupling and downstream signaling.[9]
Q2: What are the key properties of vercirnon?
A2: The key properties are summarized in the table below.
| Property | Description | Reference |
| Target | C-C Chemokine Receptor 9 (CCR9) | [5] |
| Mechanism | Allosteric, intracellular antagonist; prevents G-protein coupling | [9] |
| Selectivity | Highly selective for CCR9 over other chemokine receptors (IC50s >10 µM) | [1] |
| In Vitro Potency | IC50 of 3.4 nM (chemotaxis) and 5.4 nM (Ca2+ mobilization) in Molt-4 cells | [1] |
| Primary Indication | Investigated for Crohn's Disease and Ulcerative Colitis | [6][10] |
Section 2: In Vivo Study Design & Protocols
Q3: I am not observing a therapeutic effect in my colitis model. What are the common reasons?
A3: Lack of efficacy in an in vivo model can stem from several factors. A logical troubleshooting approach is necessary.
-
Inappropriate Model: Vercirnon's mechanism is specific to lymphocyte trafficking. The Dextran Sodium Sulfate (DSS)-induced colitis model is primarily driven by epithelial damage and innate immunity, although T-cell responses can aggravate the inflammation.[11][12] A model with a stronger adaptive immune component, such as a T-cell transfer model of colitis or the TNFΔARE model where vercirnon has shown efficacy, might be more appropriate.[1]
-
Insufficient Dose or Dosing Frequency: Preclinical studies in the TNFΔARE mouse model used subcutaneous doses of 10 and 50 mg/kg twice daily.[1] Given vercirnon's estimated half-life of 12-17 hours in humans, once-daily dosing may be insufficient to maintain adequate receptor occupancy in rodents, which typically have faster metabolisms.[13]
-
Timing of Intervention: In IBD models, prophylactic (dosing before or during induction) versus therapeutic (dosing after disease onset) administration can yield vastly different results. Vercirnon's mechanism (preventing cell migration) may be more effective in a prophylactic setting.
-
Compound Formulation/Stability: Ensure the compound is properly solubilized and stable in your vehicle. If administering via oral gavage, confirm bioavailability and consider potential pharmacokinetic issues, which were speculated to be a reason for clinical trial failures.[14]
Q4: What is a good starting dose for a mouse colitis study?
A4: Based on published preclinical data, a dose of 10-50 mg/kg administered twice daily is a reasonable starting point.[1] A dose-response study is highly recommended to determine the optimal dose for your specific model and strain.
| Study Type | Species | Model | Dose & Route | Outcome | Reference |
| Preclinical | Mouse | TNFΔARE | 10 and 50 mg/kg, s.c., twice daily | Ameliorated intestinal inflammation | [1] |
| Preclinical | Mouse | mdr1a -/- | Not specified | Used to study the role of CCR9 in colonic inflammation | [15] |
| Clinical Trial | Human | Crohn's Disease | 500 mg, once or twice daily, oral | Failed to meet primary endpoint | [3][16] |
Q5: Which animal model is best suited for testing a CCR9 antagonist?
A5: The choice of model is critical.
-
DSS-Induced Colitis: This is a widely used model for its simplicity and reproducibility, mimicking features of human ulcerative colitis.[11][17] However, its primary pathology is epithelial damage, which may not be ideal for a lymphocyte-trafficking inhibitor. It is most useful if you hypothesize a role for CCR9+ cells in the secondary wave of inflammation.
-
TNBS-Induced Colitis: This model induces a Th1-mediated response and is often used to study aspects of Crohn's disease.[18] It may be more responsive to a CCR9 antagonist than the DSS model.
-
T-Cell Transfer Colitis: In this model, colitis is induced by transferring naive T cells into immunodeficient mice. It is entirely dependent on lymphocyte trafficking and activation, making it a highly relevant model for CCR9 antagonism.
-
Genetically Engineered Models (e.g., TNFΔARE, mdr1a-/-): These models develop spontaneous colitis due to specific genetic defects and have been successfully used to test CCR9 antagonists.[1][15]
Section 3: Troubleshooting & Unexpected Outcomes
Q6: My animals are experiencing high mortality rates in a DSS model.
A6: High mortality in DSS studies is often related to the model itself rather than the test compound.
-
DSS Concentration/Duration: Excessive DSS concentration (e.g., >3%) or prolonged administration can lead to severe colitis and high mortality.[19]
-
Animal Strain and Source: Different mouse strains (e.g., C57BL/6 vs. BALB/c) have different sensitivities to DSS.[17] Always use animals from a consistent vendor to minimize variability.
-
Clinical Monitoring: Implement a clear disease activity index (DAI) scoring system (monitoring weight loss, stool consistency, and bleeding) and define humane endpoints (e.g., >20% weight loss) to prevent excessive suffering and mortality.
Q7: Were there any notable adverse events in the clinical trials that might translate to animal models?
A7: In human trials, there was a trend toward dose-dependent increases in the overall rate of adverse events, though serious adverse events were comparable to placebo.[4][20] Withdrawals from studies were due to both adverse events and lack of efficacy.[21] For in vivo studies, it is crucial to monitor for general signs of toxicity, such as changes in behavior, grooming, and food/water intake, in addition to model-specific endpoints.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR9 signaling pathway, a typical experimental workflow for in vivo colitis studies, and a troubleshooting decision tree.
Caption: Vercirnon blocks CCR9 signaling via intracellular allosteric antagonism.
Caption: Standard workflow for an in vivo colitis study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-1605786, a selective small-molecule antagonist of the CCR9 chemokine receptor for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What are CCR9 antagonists and how do they work? [synapse.patsnap.com]
- 7. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 8. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dextran Sodium Sulphate Colitis Mouse Model: Traps and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon Sodium Stability Technical Support Center
Welcome to the Vercirnon Sodium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in various solvents. The following information is based on established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when assessing the stability of this compound in a new solvent?
When evaluating the stability of this compound in a new solvent system, it is crucial to consider the following factors:
-
Solvent Properties: The polarity, protic/aprotic nature, and pH of the solvent can significantly influence the degradation pathways of this compound.
-
Temperature: Elevated temperatures are often used in accelerated stability studies to predict long-term stability.[1]
-
pH: The acidity or basicity of aqueous solutions can catalyze hydrolytic degradation.[2] The stability of this compound should be evaluated across a wide pH range.[3]
-
Light Exposure (Photostability): Exposure to UV and visible light can cause photodegradation. Photostability testing is an integral part of stress testing.[3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Studies may need to be conducted under inert atmosphere (e.g., nitrogen or argon) to assess this susceptibility.
Q2: What are the potential degradation pathways for this compound based on its structure?
While specific degradation pathways for this compound are not extensively published, its chemical structure suggests potential vulnerabilities:
-
Hydrolysis: The amide and sulfonamide functional groups in this compound could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The pyridine N-oxide moiety and the tertiary butyl group could be potential sites for oxidation.
-
Photodegradation: Aromatic rings and heteroatoms in the structure can absorb light, potentially leading to degradation.
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact drug substance without interference from its degradation products, process impurities, or other components in the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
The development of a stability-indicating HPLC method involves:
-
Forced Degradation Studies: Intentionally degrading this compound under various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[4][5]
-
Method Optimization: Developing an HPLC method (column, mobile phase, gradient, flow rate, detection wavelength) that can separate the main this compound peak from all generated degradation product peaks.
-
Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guides
Troubleshooting HPLC Method Development for this compound Stability Studies
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH for the analyte.- Column overload.- Column contamination or degradation. | - Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the sample concentration or injection volume.- Use a guard column and ensure proper sample cleanup.[6] |
| Co-elution of this compound and degradation products | - Insufficient method selectivity. | - Modify the mobile phase composition (e.g., change organic solvent ratio, pH, or buffer concentration).- Try a different column chemistry (e.g., C18, phenyl-hexyl).- Optimize the gradient elution profile. |
| Drifting retention times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration issues. | - Ensure accurate and consistent mobile phase preparation, including degassing.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.[7] |
| Ghost peaks | - Contamination in the mobile phase, injector, or detector. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Flush the system with a strong solvent. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH. Keep samples at room temperature for 24 hours. Neutralize the samples before analysis.
-
Oxidation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep samples at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound and the stock solution to 80°C for 48 hours.
-
Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method. The goal is to observe the formation of new peaks corresponding to degradation products and the decrease in the peak area of the parent this compound.
Table 1: Hypothetical Data Summary for this compound Stability in Different Solvents
This table is for illustrative purposes only and does not represent actual experimental data.
| Solvent System | Condition | Time (hours) | This compound Remaining (%) | Observations |
| 0.1 M HCl | 60°C | 24 | 85.2 | Two major degradation peaks observed. |
| 0.1 M NaOH | Room Temp | 24 | 92.5 | One major degradation peak observed. |
| 3% H₂O₂ | Room Temp | 24 | 95.8 | Minor degradation observed. |
| Water | 80°C | 48 | 98.1 | Minimal degradation. |
| Methanol | Room Temp, Light | 168 | 99.5 | No significant degradation. |
| Acetonitrile | Room Temp, Light | 168 | 99.8 | No significant degradation. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. memmert.com [memmert.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. database.ich.org [database.ich.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. jetir.org [jetir.org]
Preventing vercirnon sodium precipitation in media
Welcome to the technical support center for vercirnon sodium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound (also known as GSK1605786A) is the sodium salt of vercirnon, a selective and potent antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] Its chemical structure contains a benzenesulfonamide group, which can influence its solubility.[1][3] Compounds containing sulfonylurea or similar moieties often exhibit pH-dependent solubility and can be poorly soluble in aqueous solutions under certain conditions.[4][5][6][7]
Below is a summary of its known physicochemical properties.
| Property | Value | Source |
| Synonyms | GSK1605786A, CCX282-B, Traficet-EN | [8] |
| Molecular Formula | C₂₂H₂₀ClN₂NaO₄S | [7] |
| Molecular Weight | 466.91 g/mol | [7] |
| Solubility in DMSO | ≥ 25 mg/mL (53.5 mM) | [9] |
| Appearance | Solid | N/A |
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in aqueous-based cell culture media is a common issue that can arise from several factors related to its chemical nature and the experimental conditions:
-
Poor Aqueous Solubility: The parent molecule, vercirnon, is lipophilic. While the sodium salt form enhances solubility, it can revert to the less soluble free acid form in solution, particularly under certain pH conditions.
-
High Final Concentration: Every compound has a solubility limit in a given solvent system. If the final concentration of this compound in your cell culture medium exceeds this limit, it will precipitate.
-
pH Shift: this compound's solubility is likely pH-dependent due to its benzenesulfonamide group. Most cell culture media are buffered to a physiological pH (typically 7.2-7.4). If a stock solution prepared in a solvent with a different pH (e.g., highly acidic or basic) is diluted into the media, the abrupt pH shift can drastically reduce the compound's solubility.
-
Improper Stock Solution Preparation: If the compound is not fully dissolved in the initial stock solvent (e.g., DMSO), it will not remain in solution when further diluted into the aqueous medium.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can interact with this compound, potentially reducing its solubility.[10] For example, high concentrations of divalent cations (Ca²⁺, Mg²⁺) can sometimes form insoluble salts with drug compounds.
-
Temperature Fluctuations: Changes in temperature can affect solubility. Incubating at 37°C may alter the solubility compared to room temperature or 4°C.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue: Precipitation is observed in the cell culture medium after adding this compound.
Use the following workflow to diagnose and solve the issue.
Experimental Protocols
To minimize precipitation, it is crucial to follow a validated protocol for solution preparation and addition to media.
Protocol 1: Preparation of this compound Stock Solution
The choice of solvent for the primary stock solution is critical.
| Solvent | Advantages | Disadvantages |
| DMSO | High solvating power for many organic compounds, including vercirnon. | Can be toxic to some cell lines at higher concentrations (>0.5%). Hygroscopic (absorbs water), which can cause the compound to precipitate out of solution over time. |
| Ethanol | Less toxic to cells than DMSO. Volatile, which can lead to concentration changes if not stored properly. | Lower solvating power than DMSO for some compounds. |
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.46691 (mg/µmol)
-
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.
-
Ensure complete dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Directly adding a highly concentrated DMSO stock to your full volume of media can cause localized high concentrations, leading to precipitation. A serial or intermediate dilution step is highly recommended.
References
- 1. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-1605786, a selective small-molecule antagonist of the CCR9 chemokine receptor for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SID 315661131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with vercirnon sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with vercirnon sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Its intended mechanism is to block the interaction between CCR9 and its ligand, CCL25 (TECK), which is crucial for the migration of T cells to the gastrointestinal tract.[2] By inhibiting this migration, vercirnon was developed to reduce the inflammatory response characteristic of Crohn's disease.[2]
Q2: What was the outcome of the clinical trials for this compound in Crohn's disease?
Phase III clinical trials, such as the SHIELD-1 study, unexpectedly failed to meet their primary endpoints of inducing clinical response and remission in patients with moderately-to-severely active Crohn's disease.[3][4]
Q3: Are there any known off-target effects of this compound?
Preclinical studies have demonstrated that vercirnon is highly specific for CCR9, with negligible binding to a wide panel of other chemokine receptors.[1] One study indicated selectivity over CCR1-12 and CX3CR1-7 with IC50s >10 μM for all.[5] However, as with any small molecule, the potential for unknown off-target effects should be considered when interpreting anomalous results.
Q4: How does the binding mechanism of vercirnon differ from traditional antagonists?
Unexpectedly, crystallographic studies revealed that vercirnon binds to an allosteric site on the intracellular side of the CCR9 receptor. This is a significant departure from traditional orthosteric antagonists that compete with the natural ligand on the extracellular surface. This intracellular binding prevents G-protein coupling, thereby inhibiting downstream signaling.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with this compound.
Issue 1: Higher than Expected IC50 in Cell-Based Assays
Possible Cause 1: Poor Pharmacokinetics and Bioavailability. One of the suspected reasons for the clinical trial failure of vercirnon was a suboptimal pharmacokinetic (PK) profile. This could manifest in vitro as a need for higher concentrations to achieve the desired effect.
Troubleshooting:
-
Confirm Cellular Uptake: Due to its intracellular binding site, ensure your cell model allows for efficient passive diffusion of the compound across the cell membrane.
-
Increase Incubation Time: The allosteric mechanism and intracellular target engagement might require longer incubation times compared to orthosteric antagonists.
-
Solubility and Formulation: Verify the solubility of vercirnon in your assay medium. Poor solubility can lead to a lower effective concentration.
Possible Cause 2: Influence of Serum Proteins. The presence of serum in cell culture media can significantly impact the free concentration of vercirnon.
Troubleshooting:
-
Serum-Free Conditions: If possible, conduct initial potency assays in serum-free or low-serum conditions to establish a baseline.
-
Quantify Serum Shift: Perform concentration-response curves in the presence of varying percentages of serum to quantify the impact on IC50. Vercirnon's IC50 for chemotaxis inhibition is known to increase in the presence of 100% human serum.[6]
Issue 2: Inconsistent Results in Chemotaxis Assays
Possible Cause: Allosteric Mechanism of Action. Vercirnon's allosteric antagonism might not produce the same complete blockade of chemotaxis as a competitive orthosteric antagonist, especially at sub-saturating concentrations.
Troubleshooting:
-
Full Concentration-Response Curve: Ensure a full concentration-response curve is generated to understand the complete inhibitory profile.
-
Positive Controls: Use a well-characterized orthosteric CCR9 antagonist as a positive control to compare the inhibition profile.
Issue 3: Unexpected Effects on T Cell Subsets
Possible Cause: Unanticipated Biological Activity. While developed to block T cell migration, research suggests that CCR9 signaling may also play a role in the development and function of regulatory T cells (Tregs). Inhibition of this pathway could have complex and unexpected effects on T cell homeostasis.
Troubleshooting:
-
Comprehensive T Cell Profiling: When assessing the effects of vercirnon in vivo or in complex co-culture systems, perform a thorough analysis of T cell subsets, including Tregs (e.g., CD4+CD25+FoxP3+).
-
Functional Treg Assays: If an impact on Treg numbers is observed, conduct functional suppression assays to determine if their immunosuppressive capacity is altered.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| Calcium Mobilization | Molt-4 | CCL25 | 5.4 | [5][6] |
| Chemotaxis | Molt-4 | CCL25 | 3.4 | [5][6] |
| Chemotaxis (CCR9A) | Baf-3 | CCL25 | 2.8 | [6] |
| Chemotaxis (CCR9B) | Baf-3 | CCL25 | 2.6 | [6] |
| Chemotaxis (Primary T cells) | Human | CCL25 | 6.8 | [6] |
| Chemotaxis (in 100% human serum) | Molt-4 | CCL25 | 33 | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects (500 mg single dose, fed state)
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | ~3-5 | µM | [7] |
| Protein Binding | >90 | % | [7] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
Objective: To determine the inhibitory effect of this compound on CCL25-induced chemotaxis of a CCR9-expressing cell line (e.g., Molt-4).
Materials:
-
This compound
-
Recombinant human CCL25
-
Molt-4 cells
-
Chemotaxis chambers (e.g., Transwell with 5 µm pores)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture Molt-4 cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest cells and resuspend in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Assay Setup:
-
Add 600 µL of assay buffer containing CCL25 (at its EC80 concentration, typically 50-100 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay buffer without CCL25.
-
In a separate plate, pre-incubate 100 µL of the Molt-4 cell suspension with 100 µL of the diluted this compound (or vehicle control) for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells of the plate containing CCL25.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Aspirate the medium from the lower chamber and add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) or add Calcein-AM, incubate for 30 minutes, and read the fluorescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on CCL25-induced intracellular calcium mobilization in a CCR9-expressing cell line.
Materials:
-
This compound
-
Recombinant human CCL25
-
Molt-4 cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation: Culture Molt-4 cells and harvest as described for the chemotaxis assay.
-
Dye Loading: Resuspend the cells in assay buffer containing Fluo-4 AM (typically 1-5 µM) and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells to remove excess dye and resuspend in fresh assay buffer.
-
Assay Setup:
-
Plate the dye-loaded cells into a 96-well black-walled, clear-bottom plate.
-
Prepare a plate with serial dilutions of this compound and another plate with CCL25 at a concentration that elicits a maximal response (EC100).
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader and allow the baseline fluorescence to stabilize.
-
Use the automated injector to add the desired concentration of this compound (or vehicle) to the wells and incubate for a specified period (e.g., 15 minutes).
-
Inject CCL25 into the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-2 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition of the CCL25-induced calcium flux by vercirnon and determine the IC50 value.
Mandatory Visualizations
Caption: Vercirnon's intracellular allosteric antagonism of the CCR9 receptor.
Caption: Logical workflow for troubleshooting unexpected vercirnon results.
References
- 1. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsk.com [gsk.com]
- 4. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon Sodium Pharmacokinetic Profile: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the CCR9 antagonist Vercirnon sodium, this technical support center provides a comprehensive overview of its pharmacokinetic profile and addresses potential challenges encountered during experimentation. This compound was under development for the treatment of Crohn's disease, but its clinical development was halted due to a lack of efficacy in Phase III trials.[1][2] Understanding its pharmacokinetic characteristics is crucial for interpreting experimental results and informing future research in this area.
Frequently Asked Questions (FAQs)
Q1: What is the basic pharmacokinetic profile of this compound in humans?
A1: this compound exhibits a pharmacokinetic profile characterized by less than dose-proportional exposure. Following oral administration, it is absorbed with a time to maximum concentration (Tmax) of approximately 3-4 hours.[3] The estimated half-life of Vercirnon is between 12 and 17 hours.[3] One study noted that after repeat dosing, there was minimal accumulation of Vercirnon, with the average accumulation for AUC and Cmax being 14% and 3%, respectively.[3]
Q2: How does food intake affect the pharmacokinetics of this compound?
A2: Food intake has been shown to increase the systemic exposure of Vercirnon. In a study with healthy subjects, the maximum plasma concentration (Cmax) and the area under the curve (AUC) were, on average, 20% higher in the fed state compared to the fasted state.[4]
Q3: What is known about the metabolism of this compound?
A3: Vercirnon is extensively metabolized through multiple oxidative and reductive pathways. The primary cytochrome P450 (CYP) enzymes involved in its metabolism are CYP3A4, CYP2C19, and CYP2B6.[3] Its metabolites are highly protein-bound (greater than 90%).[3]
Q4: What are the known drug-drug interaction potentials for this compound?
A4: In vitro studies indicated that Vercirnon has the potential to inhibit the breast cancer resistance protein (BCRP) and organic anion transporter proteins (OATP1B1, OAT1, and OAT3).[3] However, based on its high plasma protein binding and anticipated low liver concentrations at therapeutic doses, the potential for Vercirnon to significantly affect the clearance of other drugs that are substrates for CYP enzymes was predicted to be low.[3]
Troubleshooting Guide for Experimental Challenges
Issue 1: Observed non-linear dose-exposure relationship in preclinical or clinical studies.
-
Possible Cause: The less than dose-proportional increase in Cmax and AUC with increasing doses is an inherent characteristic of Vercirnon's pharmacokinetic profile.[4] This nonlinearity could be attributed to several factors, including saturation of absorption transporters, solubility-limited absorption at higher doses, or saturation of metabolic enzymes.
-
Troubleshooting Steps:
-
Confirm Dose Range: Ensure that the doses used in your experiment fall within a range where this non-linearity has been previously observed (e.g., single oral doses of 250 mg, 500 mg, and 1,000 mg in humans).[4]
-
Solubility Assessment: For in vitro experiments, assess the solubility of this compound in your experimental medium at different concentrations. Poor solubility could limit the amount of drug available for absorption or interaction.
-
Metabolic Saturation Analysis: If using liver microsomes or hepatocytes, conduct experiments at a range of Vercirnon concentrations to determine if metabolic clearance becomes saturated.
-
Pharmacokinetic Modeling: Employ pharmacokinetic models that can account for non-linear processes, such as Michaelis-Menten kinetics, to better characterize and predict the drug's behavior.
-
Issue 2: High variability in pharmacokinetic parameters between subjects.
-
Possible Cause: Inter-individual variability in the expression and activity of metabolizing enzymes (CYP3A4, CYP2C19, CYP2C9) and transporters can lead to significant differences in drug exposure. Genetic polymorphisms in these proteins are a common source of such variability.
-
Troubleshooting Steps:
-
Genotyping: If feasible, genotype experimental animals or stratify human subject data based on known polymorphisms in relevant CYP enzymes.
-
Phenotyping: Use probe substrates for specific CYP enzymes to assess their activity in your experimental subjects or system.
-
Controlled Feeding Conditions: Given the effect of food on Vercirnon's absorption, ensure that all subjects are treated under the same feeding conditions (either fasted or fed a standardized meal) to minimize this source of variability.[4]
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause: Vercirnon is a potent antagonist of the CCR9 receptor in vitro, with IC50 values in the low nanomolar range for inhibiting CCR9-mediated calcium mobilization and chemotaxis.[5][6] However, the clinical trials failed to demonstrate efficacy.[1][2] This discrepancy could be due to a "relatively poor pharmacokinetic (PK) profile," which may have prevented sustained, therapeutically relevant concentrations at the target site in the intestine.
-
Troubleshooting Steps:
-
PK/PD Relationship Analysis: In preclinical models, it is crucial to establish a clear relationship between the plasma and tissue concentrations of Vercirnon and the desired pharmacodynamic effect (e.g., inhibition of inflammatory cell infiltration). Preclinical studies in TNFΔARE mice showed that Vercirnon could ameliorate intestinal inflammation.[5]
-
Target Site Concentration Measurement: If technically feasible, measure the concentration of Vercirnon in the target tissue (intestinal mucosa) in addition to plasma to better understand target engagement.
-
Re-evaluation of Dosing Regimen: Based on pharmacokinetic modeling and PK/PD data, the dosing regimen might need to be optimized to maintain drug concentrations above the therapeutic threshold for a sufficient duration.
-
Data Presentation
Table 1: Summary of this compound Human Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 3 - 4 hours | [3] |
| Half-life (t½) | 12 - 17 hours | [3] |
| Dose Proportionality | Less than dose-proportional increase in Cmax and AUC | [4] |
| Food Effect | Cmax and AUC increased by ~20% in the fed state | [4] |
| Metabolism | Extensively by CYP3A4, CYP2C19, CYP2B6 | [3] |
| Accumulation (Repeat Dosing) | Minimal (~14% for AUC, ~3% for Cmax) | [3] |
Experimental Protocols
Protocol 1: Assessment of Dose Proportionality in a Preclinical Model (e.g., Rodents)
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats).
-
Dose Groups: Prepare at least three dose levels of this compound (e.g., low, medium, and high) based on previously reported efficacious doses in preclinical models or scaled from human equivalent doses.
-
Drug Administration: Administer a single oral dose of this compound to each group of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Bioanalysis: Analyze the plasma samples for Vercirnon concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each dose group.
-
Data Interpretation: Plot the mean Cmax and AUC values against the administered dose. A linear relationship indicates dose proportionality, while a deviation from linearity suggests non-proportional pharmacokinetics.
Visualizations
Caption: Logical relationship of this compound's pharmacokinetic challenges.
Caption: Experimental workflow for assessing dose proportionality.
Caption: Simplified signaling pathway of Vercirnon's action on the CCR9 receptor.
References
- 1. gsk.com [gsk.com]
- 2. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Dose Pharmacokinetics of the CCR9 Receptor Antagonist Vercirnon in Healthy US and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Addressing vercirnon sodium batch-to-batch inconsistency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vercirnon sodium. The information addresses potential issues related to batch-to-batch inconsistency that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between different lots in our chemotaxis assays. What could be the underlying cause?
A1: Batch-to-batch variability in the inhibitory concentration (IC50) of this compound can stem from several physicochemical factors. A primary cause can be the presence of different polymorphic forms of the active pharmaceutical ingredient (API) across batches.[1][2][3][4][5][6][7][8][9] Polymorphs are different crystalline structures of the same compound that can exhibit varying physical properties, including solubility and dissolution rate, which in turn can affect the compound's biological activity in in vitro assays.[1][3][7] Another potential issue could be the stability of the sodium salt form, which can be susceptible to disproportionation back to the less soluble free acid form, particularly under certain storage or experimental conditions (e.g., pH, humidity).[5]
Q2: One batch of this compound is not fully dissolving in our standard aqueous buffer, while a previous batch dissolved readily. Why might this be happening?
A2: Differential solubility between batches is a strong indicator of potential polymorphism.[1][3][7] Different crystalline forms of a compound can have significantly different solubilities.[1][3][7] It is also possible that the less soluble batch contains a higher proportion of the free acid form of vercirnon due to salt disproportionation during manufacturing or storage.[5] We recommend characterizing the solid-state properties of each batch to investigate these possibilities.
Q3: Could the observed inconsistencies be related to the stability of this compound in our experimental setup?
A3: Yes, the stability of the compound under your specific experimental conditions is a critical factor. This compound, as a salt, may be sensitive to the pH of your assay buffers.[5] Changes in pH can lead to the precipitation of the less soluble free acid form, reducing the effective concentration of the antagonist in your assay. Additionally, prolonged incubation times or exposure to certain temperatures could potentially lead to degradation, although specific stability data for this compound under various in vitro conditions is not extensively published.
Q4: How can we analytically characterize our different batches of this compound to identify the source of inconsistency?
A4: A panel of analytical techniques can be employed to characterize the physicochemical properties of your this compound batches.[10][11]
-
Powder X-Ray Diffraction (PXRD): This is a primary method for identifying different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and thermal behavior associated with different polymorphs.
-
Thermogravimetric Analysis (TGA): TGA can help identify the presence of solvates or hydrates.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of each batch and quantify the presence of any degradation products or impurities.
-
Solubility Studies: Measuring the solubility of each batch in your experimental buffer can provide direct evidence of variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Functional Assays
Table 1: Hypothetical Batch-to-Batch Variation in this compound Properties
| Batch ID | Purity (HPLC, %) | Predominant Polymorph | Solubility in Assay Buffer (µg/mL) | Chemotaxis IC50 (nM) | Calcium Mobilization IC50 (nM) |
| VS-001 | 99.5 | Form A (Metastable) | 150 | 5.2 | 3.5 |
| VS-002 | 99.6 | Form B (Stable) | 50 | 15.8 | 10.2 |
| VS-003 | 98.2 | Mixture (A and B) | 85 | 9.7 | 6.8 |
| VS-004 | 99.4 | Form A (Metastable) | 145 | 5.5 | 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting Steps:
-
Solid-State Characterization:
-
Perform PXRD and DSC on all batches to identify the polymorphic forms present.
-
If different polymorphs are identified, this is a likely source of the variability in solubility and biological activity.
-
-
Solubility Assessment:
-
Measure the solubility of each batch in the specific assay buffer used for your experiments.
-
Inconsistent solubility will directly impact the effective concentration of the compound in the assay.
-
-
Standardized Solution Preparation:
-
Prepare stock solutions in an appropriate organic solvent like DMSO, ensuring complete dissolution.
-
When preparing working solutions in aqueous buffers, be mindful of potential precipitation. Visually inspect solutions for any cloudiness or particulate matter.
-
-
Assay Protocol Review:
-
Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments.
-
Verify the activity of the chemoattractant (e.g., CCL25) used in the assay.
-
Issue 2: Poor or Variable Solubility
Troubleshooting Steps:
-
pH of Aqueous Solutions:
-
Measure the pH of your buffers. The solubility of vercirnon, as the free acid, is likely to be lower than the sodium salt. Acidic conditions may promote the conversion of the salt to the free acid.
-
-
Solvent Selection:
-
For stock solutions, ensure the use of a high-quality, anhydrous organic solvent such as DMSO.
-
When diluting into aqueous buffers, consider the final concentration of the organic solvent and its potential to affect the assay.
-
-
Sonication and Warming:
-
Gentle sonication or warming may aid in the dissolution of the compound. However, be cautious of potential degradation with excessive heat.
-
-
Filtration:
-
If precipitation is observed, you may consider filtering the solution to remove undissolved material. However, this will alter the final concentration of the compound, which should be determined analytically.
-
Experimental Protocols
CCR9 Chemotaxis Assay
Objective: To determine the inhibitory effect of this compound on CCL25-induced chemotaxis of a CCR9-expressing cell line (e.g., MOLT-4).
Materials:
-
CCR9-expressing cells (e.g., MOLT-4)
-
RPMI 1640 medium with 1% FBS
-
Recombinant human CCL25
-
This compound
-
24-well transwell chambers (5 µm pore size)
-
Hemacytometer or cell counter
Procedure:
-
Cell Preparation: Culture CCR9-expressing cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest and resuspend the cells in RPMI 1640 with 1% FBS at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in the cell suspension.
-
Incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.
-
-
Chemotaxis:
-
Add 100 µL of the cell suspension (containing this compound) to the upper chamber of the transwell inserts.
-
Place the inserts into the lower wells.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemacytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
CCR9 Calcium Mobilization Assay
Objective: To measure the inhibition of CCL25-induced intracellular calcium mobilization by this compound in a CCR9-expressing cell line.
Materials:
-
CCR9-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing CCR9)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (if required for the cell line)
-
Recombinant human CCL25
-
This compound
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the CCR9-expressing cells into the microplate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add a pre-determined concentration of CCL25 (typically EC80) to stimulate the cells.
-
Measure the fluorescence intensity kinetically for 1-2 minutes.[8]
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak minus baseline) for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Chemotaxis assay workflow.
Caption: Calcium mobilization assay workflow.
References
- 1. Frontiers | CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis [frontiersin.org]
- 2. CCR9 overexpression promotes T-ALL progression by enhancing cholesterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. CXCL9 induces chemotaxis, chemorepulsion and endothelial barrier disruption through CXCR3-mediated activation of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CCR9 Antagonists: The Case of Vercirnon and the Path Forward
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of C-C chemokine receptor 9 (CCR9) has been a significant focus in the development of therapies for inflammatory bowel disease (IBD), particularly Crohn's disease. The CCR9 receptor and its exclusive ligand, CCL25, are key regulators of lymphocyte trafficking to the small intestine, making them a prime target to quell the aberrant immune response characteristic of IBD.[1][2] This guide provides a comparative analysis of Vercirnon (GSK1605786, formerly CCX282-B), a once-promising CCR9 antagonist, and other compounds in its class, supported by experimental data and detailed methodologies.
Vercirnon: A Promising Candidate Faces Clinical Hurdles
Vercirnon, an orally bioavailable small molecule, was developed to control the immune response in IBD by blocking the CCR9 chemokine receptor.[3] Expressed by T cells that selectively migrate to the digestive tract, CCR9's inhibition was expected to ameliorate inflammation by preventing immune cell infiltration.[3]
Mechanism of Action: Vercirnon is a potent and selective antagonist of CCR9.[4] It functions as an allosteric antagonist, binding to the intracellular side of the receptor, which prevents the G-protein coupling necessary for signal transduction upon CCL25 binding.[5][6] This unique mechanism locks the receptor in an inactive state.
Preclinical & Early Clinical Promise: In preclinical studies, Vercirnon (then CCX282-B) demonstrated potent and specific inhibition of CCR9-mediated functions. It inhibited CCL25-induced calcium mobilization and chemotaxis in MOLT-4 cells with IC50 values of 5.4 nM and 3.4 nM, respectively.[4] The antagonist showed high specificity for CCR9 with negligible binding to 18 other chemokine receptors.[4][7] Early clinical trials, such as the Phase II PROTECT-1 study, showed encouraging results. The trial demonstrated that Vercirnon could induce a clinical response and was more effective than placebo in maintaining remission in patients with active Crohn's disease.[7][8][9]
Phase III Disappointment: Despite early promise, the development of Vercirnon was halted after the Phase III SHIELD-1 trial failed to meet its primary endpoint.[10][11][12] The study, involving 608 adult patients with moderate to severe Crohn's disease, did not show a statistically significant improvement in clinical response (≥100-point decrease in CDAI) or the key secondary endpoint of clinical remission (CDAI < 150) at 12 weeks compared to placebo.[10][11][13]
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from clinical trials of Vercirnon. Data for other CCR9 antagonists that reached late-stage clinical trials is sparse due to early termination or lack of published results.
Table 1: Vercirnon (CCX282-B) Phase II PROTECT-1 Trial Results (Induction & Maintenance)
| Endpoint (at Week 12) | Placebo | 500 mg q.d. Vercirnon | Odds Ratio (OR) | P-value |
|---|---|---|---|---|
| Clinical Response (≥70 point CDAI decrease) | 47% | 61% | 1.74 | 0.039 |
| Clinical Remission (CDAI < 150) | --- | --- | --- | --- |
| Endpoint (at Week 52 - Maintenance) | Placebo | 250 mg b.i.d. Vercirnon | Odds Ratio (OR) | P-value |
| Clinical Remission (CDAI < 150) | 31% | 47% | 2.01 | 0.012 |
Data sourced from the PROTECT-1 trial.[8][9]
Table 2: Vercirnon Phase III SHIELD-1 Trial Results (Induction)
| Endpoint (at Week 12) | Placebo | 500 mg q.d. Vercirnon | 500 mg b.i.d. Vercirnon | P-value (vs. Placebo) |
|---|---|---|---|---|
| Clinical Response (≥100 point CDAI decrease) | 25.1% | 27.6% | 27.2% | 0.546 (q.d.), 0.648 (b.i.d.) |
| Clinical Remission (CDAI < 150) | --- | --- | --- | Not Significant |
Data sourced from the SHIELD-1 trial.[13]
The discrepancy between the Phase II and Phase III results highlights the challenges in translating efficacy from smaller studies to larger, more diverse patient populations.
Other CCR9 Antagonists
While Vercirnon was the most prominent CCR9 antagonist in clinical development, other compounds have been investigated, though with less public data.
-
CCX025: A structurally distinct, orally administered CCR9 antagonist also developed by ChemoCentryx.[14] It entered Phase I clinical trials to evaluate safety and tolerability.[14] In the mdr1a -/- mouse model of ulcerative colitis, CCX025 treatment provided complete protection from colitis development, significantly decreasing wasting, colonic remodeling, and inflammatory cytokine levels.[15]
-
CCX8037: A CCR9 antagonist that showed efficacy in a mouse model of collagen-induced arthritis, suggesting a role for the CCR9/CCL25 axis in other inflammatory conditions like rheumatoid arthritis.[16][17]
The development of these and other CCR9 antagonists has largely been discontinued or has not been publicly reported, reflecting the challenges faced by Vercirnon.[18]
Experimental Protocols & Methodologies
The evaluation of CCR9 antagonists relies on a series of standardized in vitro and in vivo assays.
In Vitro Chemotaxis Assay
Objective: To measure the ability of a compound to inhibit the migration of CCR9-expressing cells towards the chemokine CCL25.
Methodology:
-
Cell Culture: Human T-cell leukemia lines that endogenously express CCR9 (e.g., MOLT-4) are cultured under standard conditions.[4][19]
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with assay medium containing varying concentrations of CCL25.
-
Cell Preparation: MOLT-4 cells are washed, resuspended in assay medium, and pre-incubated with different concentrations of the CCR9 antagonist (e.g., Vercirnon) or a vehicle control for 30 minutes at room temperature.
-
Migration: The cell suspension is added to the upper chamber of the Transwell plate. The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow cell migration towards the CCL25 gradient.
-
Quantification: Migrated cells in the lower chamber are collected and quantified using a cell counter, flow cytometer, or a viability assay (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of antagonist required to inhibit 50% of the maximal chemotactic response) is determined by non-linear regression analysis.[4]
Calcium Mobilization Assay
Objective: To assess the antagonist's ability to block CCL25-induced intracellular calcium signaling, a key event in chemokine receptor activation.
Methodology:
-
Cell Loading: CCR9-expressing cells (e.g., MOLT-4) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-treatment: Cells are pre-incubated with the test compound or vehicle control.
-
Stimulation: The baseline fluorescence is measured using a fluorometric plate reader. A specific concentration of CCL25 is then added to stimulate the cells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored by measuring the increase in fluorescence over time.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by the reduction in the peak fluorescent signal compared to the control. The IC50 value is then calculated.[20]
In Vivo Animal Models of IBD
Objective: To evaluate the therapeutic efficacy of CCR9 antagonists in a living system that mimics aspects of human IBD.
Common Models:
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Mice are administered DSS in their drinking water, which induces acute or chronic colonic inflammation characterized by weight loss, diarrhea, and histological damage.[21]
-
TNBS-Induced Colitis: Intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) induces a T-cell-mediated colitis, primarily in the colon.
-
mdr1a-/- Mouse Model: These mice lack the P-glycoprotein drug transporter and spontaneously develop colitis that shares features with human ulcerative colitis.[15]
General Protocol (using DSS model as an example):
-
Acclimatization: Mice (e.g., C57BL/6) are acclimatized to the facility for at least one week.
-
Induction of Colitis: Mice receive a solution of 2-5% DSS in their drinking water for 5-7 days.
-
Treatment: The CCR9 antagonist or vehicle is administered orally (gavage) or via another appropriate route, starting before, during, or after DSS administration, depending on the study's aim (prophylactic vs. therapeutic).
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized. The colon is excised, its length is measured (colonic shortening is a sign of inflammation), and tissue samples are collected for histological analysis (to score inflammation and tissue damage) and measurement of inflammatory markers (e.g., cytokine levels like TNF-α, IFN-γ via qPCR or ELISA).[21]
Visualizations: Pathways and Workflows
References
- 1. dovepress.com [dovepress.com]
- 2. Chemokines and Chemokine Receptors as Therapeutic Targets in Inflammatory Bowel Disease; Pitfalls and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Randomized Controlled Trial of the Efficacy and Safety of CCX282-B, an Orally-Administered Blocker of Chemokine Receptor CCR9, for Patients with Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChemoCentryx Reports that Traficet-EN Maintains Remission in Crohn's Disease at the Digestive Disease Week (DDW) 2010 Conference [prnewswire.com]
- 10. | BioWorld [bioworld.com]
- 11. gsk.com [gsk.com]
- 12. GSK Phase III Crohn's disease study of vercirnon fails to meet end points - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ChemoCentryx, Inc. Advances Second Orally Available CCR9 Antagonist CCX025 Into Clinical Development - BioSpace [biospace.com]
- 15. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 18. Vercirnon - AdisInsight [adisinsight.springer.com]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. CCL25/CCR9 Interactions Regulate Large Intestinal Inflammation in a Murine Model of Acute Colitis | PLOS One [journals.plos.org]
Vercirnon vs. Vedolizumab: A Comparative Analysis in Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents, vercirnon and vedolizumab, which have been investigated for the treatment of Inflammatory Bowel Disease (IBD). While vedolizumab has been successfully integrated into clinical practice, vercirnon's development was halted due to lack of efficacy in pivotal trials. This comparison aims to offer insights into their distinct mechanisms of action, preclinical evidence, and clinical outcomes to inform future research and drug development in IBD.
Executive Summary
Vercirnon, a small molecule antagonist of the C-C chemokine receptor 9 (CCR9), and vedolizumab, a monoclonal antibody targeting the α4β7 integrin, both aim to mitigate intestinal inflammation by inhibiting the trafficking of immune cells to the gut. However, their clinical development trajectories have diverged significantly. Vedolizumab has demonstrated robust efficacy in large-scale clinical trials and is a cornerstone in the management of both Crohn's disease (CD) and ulcerative colitis (UC). In contrast, vercirnon failed to meet its primary endpoints in Phase III clinical trials for Crohn's disease, leading to the discontinuation of its development. This guide dissects the available preclinical and clinical data to provide a comprehensive comparison of these two agents.
Mechanism of Action
Vercirnon: CCR9 Antagonism
Vercirnon is an orally administered small molecule that selectively blocks the C-C chemokine receptor 9 (CCR9). The primary ligand for CCR9 is the chemokine CCL25, which is predominantly expressed in the small intestine. By binding to CCR9 on the surface of lymphocytes, vercirnon inhibits their migration into the intestinal tissue, thereby aiming to reduce the inflammatory response characteristic of IBD.
Vedolizumab: α4β7 Integrin Blockade
Vedolizumab is a humanized monoclonal antibody that specifically binds to the α4β7 integrin, a key adhesion molecule expressed on the surface of a subset of T lymphocytes. This binding prevents the interaction of α4β7 with its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on the endothelial cells of the gut. This targeted blockade of lymphocyte trafficking to the gastrointestinal tract forms the basis of its therapeutic effect in IBD.
Signaling Pathway Diagrams
Preclinical Data
Vercirnon
Preclinical studies with CCR9 antagonists, including compounds related to vercirnon, have been conducted in various IBD models.
| Model | Compound | Key Findings |
| mdr1a-/- Mouse Model of UC | CCX025 (CCR9 antagonist) | Significantly decreased wasting, colonic remodeling, and levels of inflammatory cytokines in the colon.[1] |
| TNFΔARE Mouse Model of Ileitis | Vercirnon (CCX282-B) | Significant reduction in intestinal inflammation.[2] |
Vedolizumab
Vedolizumab's preclinical efficacy was notably demonstrated in the cotton-top tamarin, a primate model that spontaneously develops a colitis resembling human UC.
| Model | Compound | Key Findings |
| Cotton-Top Tamarin Colitis | Anti-α4β7 integrin antibody | Rapid resolution of chronic colitis.[3] |
| Cotton-Top Tamarin Colitis | Anti-α4 integrin mAb (HP1/2) | Significant attenuation of acute colitis compared to placebo (P = 0.005).[3][4] |
Clinical Trial Data
Vercirnon
Vercirnon's clinical development program was terminated after failing to demonstrate efficacy in Phase III trials for Crohn's disease.
Table 1: Vercirnon Phase III SHIELD-1 Trial in Crohn's Disease [5][6][7]
| Endpoint (Week 12) | Vercirnon 500 mg once daily | Vercirnon 500 mg twice daily | Placebo |
| Clinical Response (≥100-point decrease in CDAI) | Not statistically significant vs. placebo | Not statistically significant vs. placebo | - |
| Clinical Remission (CDAI <150) | Not statistically significant vs. placebo | Not statistically significant vs. placebo | - |
Table 2: Vercirnon Phase III SHIELD-4 Trial in Crohn's Disease (Induction Phase) [8]
| Endpoint (Week 12) | Vercirnon 500 mg once daily (n=57) | Vercirnon 500 mg twice daily (n=61) |
| CDAI ≥100-point response | 56% | 69% |
| Clinical Remission (CDAI <150) | 26% | 36% |
Vedolizumab
Vedolizumab has demonstrated significant efficacy in numerous Phase III clinical trials, leading to its approval for both UC and CD.
Table 3: Vedolizumab Phase III GEMINI 1 Trial in Ulcerative Colitis (Induction Phase) [3][9]
| Endpoint (Week 6) | Vedolizumab 300 mg IV (n=225) | Placebo (n=149) | P-value |
| Clinical Response | 47.1% | 25.5% | <0.001 |
| Clinical Remission | 16.9% | 5.4% | 0.001 |
| Mucosal Healing | 40.9% | 24.8% | 0.001 |
Table 4: Vedolizumab Phase III GEMINI 1 Trial in Ulcerative Colitis (Maintenance Phase) [3][9]
| Endpoint (Week 52) | Vedolizumab 300 mg IV q8w (n=122) | Vedolizumab 300 mg IV q4w (n=125) | Placebo (n=126) | P-value (vs. Placebo) |
| Clinical Remission | 41.8% | 44.8% | 15.9% | <0.001 |
Experimental Protocols
Vercirnon: SHIELD-1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled Phase III study.[5][6]
-
Patient Population: 608 adult patients with moderately-to-severely active Crohn's disease who had an inadequate response to conventional therapies, including TNF-α antagonists.[5][6]
-
Treatment Arms:
-
Vercirnon 500 mg once daily
-
Vercirnon 500 mg twice daily
-
Placebo
-
-
Primary Endpoint: Improvement in clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) of at least 100 points from baseline at week 12.[6]
-
Key Secondary Endpoint: Clinical remission, defined as a CDAI score of less than 150 at week 12.[6]
Vedolizumab: GEMINI 1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled Phase III study with induction and maintenance phases.[3][9][10]
-
Patient Population: Adult patients with moderately to severely active ulcerative colitis who had failed at least one conventional therapy.[10]
-
Induction Phase (6 weeks):
-
Patients were randomized (3:2) to receive either vedolizumab 300 mg IV or placebo at weeks 0 and 2.[9]
-
-
Maintenance Phase (to week 52):
-
Primary Endpoints:
Conclusion
The comparative analysis of vercirnon and vedolizumab offers a stark illustration of the challenges and successes in IBD drug development. While both molecules target the critical process of lymphocyte trafficking to the gut, their clinical outcomes were vastly different. Vedolizumab, with its highly specific targeting of the α4β7 integrin, has proven to be a safe and effective therapy for a significant proportion of IBD patients. In contrast, vercirnon, despite a plausible mechanism of action targeting CCR9, failed to translate preclinical promise into clinical efficacy. This divergence underscores the complexity of IBD pathogenesis and the high bar for demonstrating clinical benefit in this heterogeneous patient population. The data presented in this guide can serve as a valuable resource for researchers and developers working on the next generation of IBD therapeutics.
References
- 1. CCR9 Antagonists in the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR9 antagonism: potential in the treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A product review of vedolizumab in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of colitis in the cotton-top tamarin by anti-alpha 4 integrin monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 10. Effects of vedolizumab on health‐related quality of life in patients with ulcerative colitis: results from the randomised GEMINI 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clf1.medpagetoday.com [clf1.medpagetoday.com]
Vercirnon Sodium: A Deep Dive into its Selective Antagonism of CCR9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vercirnon sodium's performance against other chemokine receptor antagonists, with a focus on validating its selectivity for the C-C chemokine receptor 9 (CCR9). Experimental data, detailed protocols, and visual representations of key biological and experimental processes are presented to offer an objective evaluation for researchers in immunology and drug development.
Vercirnon (also known as CCX282-B or GSK-1605786) is a potent and selective, orally bioavailable antagonist of CCR9.[1][2][3] This receptor is primarily expressed on T cells that migrate to the digestive tract, making it a key therapeutic target for inflammatory bowel diseases (IBD) such as Crohn's disease.[1] Vercirnon functions as an intracellular allosteric antagonist, binding to the intracellular side of the CCR9 receptor to prevent G-protein coupling and subsequent signaling.[4]
Quantitative Analysis of Vercirnon's Selectivity
Vercirnon demonstrates exceptional selectivity for CCR9 over a wide range of other human chemokine receptors. The following table summarizes the inhibitory activity of vercirnon against CCR9 and other chemokine receptors, highlighting its potent and specific antagonism.
| Target Receptor | Ligand | Assay Type | Vercirnon (CCX282-B) IC50 (nM) | Reference |
| Human CCR9 | CCL25 | Ca2+ Mobilization (Molt-4 cells) | 5.4 | [1][2][3][5] |
| Human CCR9 | CCL25 | Chemotaxis (Molt-4 cells) | 3.4 | [1][2][3] |
| Human CCR9A | CCL25 | Chemotaxis | 2.8 | [1][2] |
| Human CCR9B | CCL25 | Chemotaxis | 2.6 | [1][2] |
| Human CCR1 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR2 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR3 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR4 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR5 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR6 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR7 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR8 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CCR10 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CXCR1 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CXCR2 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CXCR3 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CXCR4 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] | |
| Human CX3CR1 | Chemotaxis/Ca2+ Mobilization | > 10,000 | [1][2] |
IC50 values for CCR1-12 and CX3CR1-7 were all reported as >10 μM.
Experimental Protocols for Selectivity Validation
The selectivity of vercirnon for CCR9 has been validated through a series of key in vitro assays. The generalized methodologies for these experiments are outlined below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells engineered to express the chemokine receptor of interest.
-
Competitive Binding : A fixed concentration of a radiolabeled ligand known to bind the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., vercirnon).
-
Incubation and Filtration : The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a filter mat.
-
Quantification : The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to a binding affinity constant (Ki).
Calcium Mobilization Assay
This functional assay measures the ability of a compound to block the intracellular calcium influx that occurs upon receptor activation.
-
Cell Loading : Cells expressing the target chemokine receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation : The cells are pre-incubated with varying concentrations of the antagonist (vercirnon) or a vehicle control.
-
Agonist Stimulation : The cells are then stimulated with a known agonist (e.g., CCL25 for CCR9) to induce receptor activation.
-
Fluorescence Measurement : The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Data Analysis : The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Cell Preparation : A suspension of cells expressing the chemokine receptor of interest is prepared.
-
Assay Setup : A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower chamber separated by a microporous membrane. The lower chamber is filled with media containing the chemoattractant (e.g., CCL25).
-
Cell Migration : The cell suspension, pre-incubated with different concentrations of the antagonist (vercirnon) or vehicle, is added to the upper chamber. The plate is then incubated to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.
-
Cell Quantification : After the incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis : The IC50 value is determined as the concentration of the antagonist that inhibits cell migration by 50%.
Visualizing Key Pathways and Processes
To further elucidate the context of vercirnon's mechanism and its validation, the following diagrams illustrate the CCR9 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Caption: CCR9 signaling pathway initiated by CCL25 binding.
Caption: Experimental workflow for assessing antagonist selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Vercirnon Sodium: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Vercirnon sodium (also known as GSK-1605786 or CCX282-B) is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9).[1][2] CCR9 plays a crucial role in the migration of T cells to the gastrointestinal tract, making it a therapeutic target for inflammatory bowel diseases such as Crohn's disease.[3][4] This guide provides a comparative analysis of vercirnon's cross-reactivity with other receptors, supported by available experimental data, detailed methodologies, and pathway visualizations.
High Selectivity Profile of Vercirnon
Vercirnon exhibits a high degree of selectivity for CCR9. In vitro studies have demonstrated that vercirnon has potent inhibitory activity against CCR9, with IC50 values in the low nanomolar range for CCR9-mediated calcium mobilization and chemotaxis.[1][2] In contrast, its activity against a broad panel of other chemokine receptors is significantly lower.
Quantitative Analysis of Receptor Binding
The following table summarizes the inhibitory activity of vercirnon against its primary target, CCR9, and its lack of significant activity against other chemokine receptors.
| Receptor | Ligand | Assay Type | Vercirnon IC50 (nM) |
| CCR9 | CCL25 | Ca2+ Mobilization (Molt-4 cells) | 5.4[2] |
| CCL25 | Chemotaxis (Molt-4 cells) | 3.4[2] | |
| CCL25 | Chemotaxis (CCR9A splice form) | 2.8[2] | |
| CCL25 | Chemotaxis (CCR9B splice form) | 2.6[2] | |
| CCR1-12 | Respective Ligands | Not Specified | >10,000[2] |
| CX3CR1-7 | Respective Ligands | Not Specified | >10,000[2] |
Table 1: Comparative inhibitory activity of vercirnon against CCR9 and other chemokine receptors. The data highlights the high selectivity of vercirnon for CCR9, with IC50 values for other receptors being over 1000-fold higher.
Experimental Protocols
The selectivity of vercirnon was likely determined using a combination of radioligand binding assays and functional cell-based assays. Below are detailed methodologies representative of those used in the field for assessing chemokine receptor activity and selectivity.
Radioligand Binding Assay (General Protocol)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
1. Membrane Preparation:
-
Cells or tissues expressing the chemokine receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
2. Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a known concentration of a radiolabeled ligand specific for the receptor.
-
Increasing concentrations of the unlabeled test compound (vercirnon) are added to compete with the radiolabeled ligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound ligand.
-
The filter is washed with ice-cold buffer to remove any unbound radioligand.
4. Detection and Data Analysis:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated.
Chemotaxis Assay (General Protocol)
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
1. Cell Preparation:
-
A cell line or primary cells that endogenously express the chemokine receptor of interest are used.
-
The cells are washed and resuspended in a suitable assay medium.
2. Assay Setup:
-
A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane is used.
-
The lower chamber is filled with the assay medium containing the specific chemokine ligand (chemoattractant).
-
The cells, pre-incubated with various concentrations of the test compound (vercirnon), are placed in the upper chamber.
3. Incubation:
-
The chamber is incubated for a period sufficient to allow cell migration through the membrane into the lower chamber.
4. Quantification of Migration:
-
The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other detection methods.
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the cell migration induced by the chemokine (IC50) is determined.
Signaling Pathway Diagrams
To visualize the context of vercirnon's high selectivity, the following diagrams illustrate the signaling pathway of its target receptor, CCR9, and a representative off-target receptor, CXCR4.
Conclusion
The available data strongly indicates that this compound is a highly selective CCR9 antagonist. Its inhibitory activity against a wide range of other chemokine receptors is negligible, with IC50 values exceeding 10 μM. This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated adverse events. The lack of cross-reactivity with other receptors, such as CXCR4 which is involved in a variety of physiological processes, underscores the targeted nature of vercirnon's mechanism of action. Researchers and drug development professionals can be confident in the specificity of vercirnon as a tool for studying CCR9-mediated processes and as a potential therapeutic candidate for diseases driven by CCR9-expressing cells.
References
- 1. Characterization of CCX282-B, an orally bioavailable antagonist of the CCR9 chemokine receptor, for treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of vercirnon on the activity of CYP3A4, CYP2C19 and CYP2C8 enzymes and BCRP and OATP1B1 transporters using probe substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vercirnon Sodium: A Comparative Analysis of Clinical Trial Results in Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical trial results for Vercirnon sodium, a C-C chemokine receptor type 9 (CCR9) antagonist, in the context of treating moderate to severe Crohn's disease. Its performance is objectively compared with established alternative therapies, supported by experimental data from key clinical trials.
Executive Summary
This compound, an orally administered small molecule, was developed to modulate the inflammatory response in Crohn's disease by inhibiting the CCR9 receptor, which is crucial for the migration of inflammatory cells to the gastrointestinal tract.[1][2] Despite promising phase II results, the phase III clinical trial program (SHIELD) for Vercirnon was ultimately terminated due to a failure to meet its primary efficacy endpoints.[3][4] This guide presents the clinical trial data for Vercirnon and compares it with three key approved biologics for Crohn's disease: Ustekinumab (an IL-12 and IL-23 antagonist), Vedolizumab (an integrin antagonist), and Adalimumab (a TNF-alpha inhibitor).
Comparative Analysis of Clinical Trial Efficacy
The following tables summarize the key efficacy data from major clinical trials of this compound and its comparators.
Table 1: this compound (SHIELD-1 & SHIELD-4 Trials) Efficacy Results
| Trial | Treatment Group | N | Primary Endpoint | Clinical Response Rate | Clinical Remission Rate |
| SHIELD-1 [5][6] | Placebo | 203 | ≥100-point decrease in CDAI at Week 12 | 25.1% | Not Reported |
| Vercirnon 500 mg QD | 203 | ≥100-point decrease in CDAI at Week 12 | 27.6% | Not Reported | |
| Vercirnon 500 mg BID | 202 | ≥100-point decrease in CDAI at Week 12 | 27.2% | Not Reported | |
| SHIELD-4 [7] | Vercirnon 500 mg QD | 57 | ≥100-point decrease in CDAI at Week 12 | 56% | 26% |
| Vercirnon 500 mg BID | 61 | ≥100-point decrease in CDAI at Week 12 | 69% | 36% |
CDAI: Crohn's Disease Activity Index; QD: Once Daily; BID: Twice Daily
Table 2: Comparator Biologics - Induction Therapy Efficacy Results
| Drug (Trial) | Treatment Group | N | Primary Endpoint | Clinical Response Rate | Clinical Remission Rate |
| Ustekinumab (UNITI-2) [4] | Placebo | 215 | ≥100-point decrease in CDAI at Week 6 | 28.7% | Not Reported |
| Ustekinumab ~6 mg/kg IV | 211 | ≥100-point decrease in CDAI at Week 6 | 55.7% | Not Reported | |
| Vedolizumab (GEMINI II) [8][9] | Placebo | 148 | CDAI Score ≤150 at Week 6 | 25.7% | 6.8% |
| Vedolizumab 300 mg IV | 220 | CDAI Score ≤150 at Week 6 | 31.4% | 14.5% | |
| Adalimumab (CLASSIC I) [10][11] | Placebo | 74 | CDAI Score <150 at Week 4 | Not Reported | 12% |
| Adalimumab 160/80 mg SC | 76 | CDAI Score <150 at Week 4 | 59% (CR-70) | 36% |
IV: Intravenous; SC: Subcutaneous; CR-70: Clinical response defined as a decrease in CDAI of at least 70 points.
Table 3: Comparator Biologics - Maintenance Therapy Efficacy Results
| Drug (Trial) | Treatment Group | N | Primary Endpoint | Clinical Remission Rate |
| Ustekinumab (IM-UNITI) [4] | Placebo | 133 | Clinical Remission at Week 44 | 35.9% |
| Ustekinumab 90 mg SC q12w | 132 | Clinical Remission at Week 44 | 48.8% | |
| Ustekinumab 90 mg SC q8w | 132 | Clinical Remission at Week 44 | 53.1% | |
| Vedolizumab (GEMINI II) [8][9] | Placebo | 154 | Clinical Remission at Week 52 | 21.4% |
| Vedolizumab 300 mg IV q8w | 154 | Clinical Remission at Week 52 | 39.0% | |
| Vedolizumab 300 mg IV q4w | 153 | Clinical Remission at Week 52 | 36.4% | |
| Adalimumab (CHARM) [3][10][12] | Placebo | 261 | Clinical Remission at Week 56 | 12% |
| Adalimumab 40 mg SC eow | 260 | Clinical Remission at Week 56 | 36% | |
| Adalimumab 40 mg SC weekly | 257 | Clinical Remission at Week 56 | 41% |
q12w: every 12 weeks; q8w: every 8 weeks; q4w: every 4 weeks; eow: every other week.
Experimental Protocols
This compound: SHIELD-1 Trial
-
Objective: To evaluate the efficacy and safety of two dose regimens of vercirnon for the induction of clinical response in adult patients with moderately to severely active Crohn's disease.[5][6]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][6]
-
Patient Population: 608 adult patients with moderately to severely active Crohn's disease (CDAI score of 220-450) who had an inadequate response to conventional therapy, including patients who did not respond to TNF-alpha antagonists.[5][6]
-
Dosing Regimens:
-
Duration: 12 weeks.[5]
-
Primary Endpoint: The proportion of patients achieving a clinical response, defined as a decrease in the Crohn's Disease Activity Index (CDAI) score of at least 100 points from baseline at week 12.[6]
-
Key Secondary Endpoint: Clinical remission, defined as a CDAI score of less than 150 points at week 12.[5]
Ustekinumab: UNITI-2 Trial
-
Objective: To evaluate the safety and efficacy of ustekinumab induction therapy in patients with moderately to severely active Crohn's disease who have failed conventional therapy.[2][13]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[2]
-
Patient Population: Approximately 675 adult patients with moderately to severely active Crohn's disease who had previously failed or were intolerant to corticosteroids or immunomodulators.[2][13]
-
Dosing Regimens:
-
Placebo via a single intravenous infusion.
-
Ustekinumab 130 mg via a single intravenous infusion.
-
Ustekinumab weight-based dosing (~6 mg/kg) via a single intravenous infusion.[13]
-
-
Duration: 8 weeks.[2]
-
Primary Endpoint: Clinical response at week 6, defined as a reduction from baseline in the CDAI score of at least 100 points.[4]
Vedolizumab: GEMINI II Trial
-
Objective: To evaluate the efficacy and safety of vedolizumab for inducing and maintaining clinical remission in patients with moderately to severely active Crohn's disease.[8][9]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study with both induction and maintenance phases.[8]
-
Patient Population: Adult patients with moderately to severely active Crohn's disease (CDAI 220-450) who had failed at least one conventional therapy, including corticosteroids, immunomodulators, and/or at least one TNF-alpha antagonist.[9]
-
Dosing Regimens (Induction):
-
Placebo intravenously at weeks 0 and 2.
-
Vedolizumab 300 mg intravenously at weeks 0 and 2.[8]
-
-
Primary Endpoints (Induction):
-
Clinical remission (CDAI score ≤150) at week 6.
-
Clinical response (≥100-point decrease in CDAI) at week 6.[8]
-
Adalimumab: CLASSIC I & CHARM Trials
-
CLASSIC I (Induction):
-
Objective: To evaluate the efficacy of adalimumab induction therapy in patients with moderate to severe Crohn's disease naive to anti-TNF therapy.[10][11]
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-ranging study.[10][11]
-
Patient Population: 299 adult patients with moderate to severe Crohn's disease naive to anti-TNF therapy.[11]
-
Dosing Regimens: Subcutaneous injections at weeks 0 and 2 of placebo, adalimumab 40 mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg.[11]
-
Primary Endpoint: Remission at week 4 (CDAI score <150).[10][11]
-
-
CHARM (Maintenance):
-
Objective: To assess the benefit of two adalimumab dosing regimens in maintaining clinical remission in patients with moderate to severe Crohn's disease who responded to initial adalimumab induction.[3][10][14]
-
Study Design: A 56-week, randomized, double-blind, placebo-controlled study.[10][14]
-
Patient Population: 854 adult patients who received open-label adalimumab induction (80 mg at week 0, 40 mg at week 2). Responders at week 4 were randomized.[3][14]
-
Dosing Regimens: Placebo, adalimumab 40 mg every other week, or adalimumab 40 mg weekly, administered subcutaneously.[3][12]
-
Primary Endpoints: Clinical remission at week 26 and week 56.[3]
-
Mechanism of Action and Signaling Pathways
Vercirnon and the CCR9 Signaling Pathway
Vercirnon is a potent and selective antagonist of the C-C chemokine receptor 9 (CCR9). The primary ligand for CCR9 is the chemokine CCL25, which is constitutively expressed in the small intestine and thymus.[15] In inflammatory conditions such as Crohn's disease, CCL25 expression can be upregulated in the colon as well.[15] The interaction between CCL25 and CCR9 on the surface of T-lymphocytes and other immune cells is a key driver of their migration from the bloodstream into the intestinal tissue, contributing to the chronic inflammation characteristic of the disease.[1][15][16] By blocking this interaction, Vercirnon was designed to reduce the influx of inflammatory cells into the gut.
Caption: CCR9 signaling pathway and the inhibitory action of Vercirnon.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial for Crohn's disease, representative of the studies discussed.
Caption: A simplified workflow of a randomized controlled clinical trial.
Conclusion
The clinical development of this compound for Crohn's disease was halted due to its failure to demonstrate statistically significant efficacy over placebo in the pivotal SHIELD-1 phase III trial. While some positive signals were observed in the smaller SHIELD-4 study, these were not sufficient to outweigh the negative results of the larger trial.[5][7] In contrast, the alternative biologic therapies—Ustekinumab, Vedolizumab, and Adalimumab—have all demonstrated significant efficacy in both induction and maintenance of remission in patients with moderate to severe Crohn's disease and are established treatment options. This comparative guide underscores the challenges in developing novel oral therapies for inflammatory bowel disease and highlights the robust data supporting the use of currently approved biologic agents.
References
- 1. dovepress.com [dovepress.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. The CHARM Trial of Adalimumab in Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RESULTS - Ustekinumab (Stelara) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gsk.com [gsk.com]
- 6. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Efficacy and safety of vedolizumab in Crohn’s disease in patients from Asian countries in the GEMINI 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crohn’s Disease Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 10. HUMIRA® (adalimumab) for Crohn's Disease in adults [humirapro.com]
- 11. login.medscape.com [login.medscape.com]
- 12. Comparison of two adalimumab treatment schedule strategies for moderate-to-severe Crohn's disease: results from the CHARM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. naspghan.org [naspghan.org]
- 15. Frontiers | The Roles of CCR9/CCL25 in Inflammation and Inflammation-Associated Diseases [frontiersin.org]
- 16. The Regulatory Function of CCR9+ Dendritic Cells in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Vercirnon Sodium vs. Standard IBD Treatments: A Comparative Analysis for Researchers
An Objective Comparison of an Investigational CCR9 Antagonist with Established Therapies for Inflammatory Bowel Disease
This guide provides a detailed comparison of vercirnon sodium, an investigational oral CCR9 antagonist, with standard treatments for Inflammatory Bowel Disease (IBD), primarily focusing on Crohn's disease. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available clinical trial data, experimental protocols, and mechanisms of action.
Executive Summary
This compound, a selective antagonist of the C-C chemokine receptor 9 (CCR9), was developed to offer a targeted oral therapy for IBD by inhibiting the migration of inflammatory T-lymphocytes to the gastrointestinal tract. Despite a promising mechanism of action, the Phase III clinical trial program for vercirnon in patients with moderately to severely active Crohn's disease was terminated after the initial pivotal study, SHIELD-1, failed to meet its primary and key secondary endpoints of clinical response and remission. This guide presents the clinical trial data for vercirnon alongside that of established IBD treatments, including corticosteroids and the anti-TNF-α biologic, infliximab, to provide a clear, data-driven comparison and to contextualize vercirnon's clinical development outcome.
Mechanism of Action: A Tale of Two Pathways
Standard IBD therapies and vercirnon target different aspects of the inflammatory cascade. Biologics like infliximab broadly neutralize the pro-inflammatory cytokine TNF-α, while vercirnon aimed for a more gut-selective approach by blocking a key chemokine receptor involved in immune cell trafficking to the intestines.
This compound: Targeting Gut-Specific T-Cell Homing
Vercirnon's mechanism of action is centered on the inhibition of the CCR9 receptor. This receptor is predominantly expressed on a subset of T-lymphocytes that are responsible for migrating to the small intestine, guided by its ligand, CCL25 (also known as TECK), which is expressed in the gut mucosa. By blocking the CCR9-CCL25 interaction, vercirnon was designed to prevent the accumulation of these inflammatory cells in the gut, thereby reducing local inflammation.
Standard Biologic Therapies: Broad Inflammatory Blockade
In contrast, anti-TNF-α agents like infliximab bind to and neutralize both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α).[1][2] TNF-α is a key cytokine that drives a broad range of inflammatory responses, including the activation of other pro-inflammatory cytokines and the recruitment of various immune cells to the site of inflammation.[1] Vedolizumab, another biologic, offers a more gut-selective approach than infliximab by targeting the α4β7 integrin, which also plays a crucial role in lymphocyte trafficking to the gut, but through a different mechanism than CCR9 antagonism.[3]
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Systematic review with meta-analysis: Comparative efficacy of biologics for induction and maintenance of mucosal healing in Crohn’s disease and ulcerative colitis controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infliximab in inflammatory bowel disease: attention to adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
Vercirnon Sodium: A Head-to-Head Comparison with Other Immunomodulators for Crohn's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vercirnon sodium, an investigational CCR9 antagonist, with other prominent immunomodulators used in the treatment of Crohn's disease. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles based on available clinical trial data, and provide insights into the experimental protocols employed in these studies.
Mechanism of Action: Targeting Leukocyte Migration
This compound is a potent and selective oral antagonist of the C-C chemokine receptor type 9 (CCR9). The primary role of CCR9 is to mediate the migration of T helper cells to the gastrointestinal tract in response to its ligand, CCL25, which is expressed in the small intestine. By blocking the CCR9-CCL25 interaction, this compound aims to reduce the infiltration of inflammatory cells into the gut mucosa, thereby mitigating the inflammatory cascade characteristic of Crohn's disease.
The binding of CCL25 to CCR9, a G-protein coupled receptor, triggers a downstream signaling cascade involving phosphatidylinositol-3-kinase (PI3K) and protein kinase B (Akt). This pathway ultimately promotes cell migration, proliferation, and survival. This compound acts as an allosteric antagonist, binding to the intracellular side of the CCR9 receptor and preventing its coupling to G-proteins, thus inhibiting this signaling pathway.
In contrast, other immunomodulators for Crohn's disease target different aspects of the inflammatory process.
-
TNF-α Inhibitors (e.g., Adalimumab, Infliximab): These monoclonal antibodies bind to and neutralize tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.
-
Integrin Receptor Antagonists (e.g., Vedolizumab): This monoclonal antibody specifically targets the α4β7 integrin, preventing the trafficking of a gut-homing subset of T lymphocytes into the gastrointestinal tract.
-
Interleukin-12 and -23 Antagonists (e.g., Ustekinumab): This monoclonal antibody targets the shared p40 subunit of IL-12 and IL-23, two cytokines involved in the differentiation and activation of T cells and other immune cells.
Signaling Pathway of CCR9 and Inhibition by this compound
Comparative Efficacy: An Indirect Comparison
Direct head-to-head clinical trials comparing this compound with other immunomodulators have not been conducted. Therefore, this comparison is based on the results of their respective placebo-controlled induction therapy trials in patients with moderately to severely active Crohn's disease.
| Drug (Trial) | Dosage | Primary Endpoint | Efficacy vs. Placebo (Clinical Remission) | Efficacy vs. Placebo (Clinical Response) |
| This compound (SHIELD-1) | 500 mg QD & 500 mg BID | Clinical Response (≥100-point decrease in CDAI at Week 12) | Not a primary endpoint, data not statistically significant | 27.6% (QD) & 27.2% (BID) vs. 25.1% (Placebo)[1][2] |
| Adalimumab (CLASSIC I) | 160 mg/80 mg | Clinical Remission (CDAI <150 at Week 4) | 36% vs. 12% (p=0.001)[3] | 50% (≥100-point decrease) vs. 25% (p<0.001)[3] |
| Infliximab (ACCENT I) | 5 mg/kg | Clinical Response (≥70-point decrease in CDAI at Week 2) | 39% vs. 4% (p<0.001) at Week 4 | 81% vs. 17% (p<0.001) at Week 2 |
| Vedolizumab (GEMINI 2) | 300 mg IV at Weeks 0 & 2 | Clinical Remission (CDAI ≤150 at Week 6) | 14.5% vs. 6.8% (p=0.02)[4] | 31.4% vs. 25.7% (p=0.23)[4] |
| Ustekinumab (UNITI-1 & 2) | ~6 mg/kg or 130 mg IV | Clinical Response (≥100-point decrease in CDAI at Week 6) | 34-56% vs. 22-29% (p≤0.003)[5] | 34-56% vs. 22-29% (p≤0.003)[5] |
Note: CDAI = Crohn's Disease Activity Index; QD = once daily; BID = twice daily; IV = intravenous. The efficacy data presented are from different clinical trials with potentially varying patient populations and study designs, making direct comparisons challenging.
Experimental Protocols
This compound (SHIELD-1 Trial)
The SHIELD-1 study was a Phase III, randomized, double-blind, placebo-controlled trial that enrolled 608 adult patients with moderately to severely active Crohn's disease (CDAI score of 220-450).[6] Patients had not responded adequately to conventional therapies, including corticosteroids and immunomodulators, and some had failed anti-TNF-α therapy.[6]
Inclusion Criteria:
-
Adults with a diagnosis of Crohn's disease for at least 3 months.
-
Moderately to severely active disease (CDAI 220-450).
-
Evidence of active inflammation (elevated C-reactive protein or fecal calprotectin, or endoscopic evidence).
Exclusion Criteria:
-
Presence of stoma, abscesses, or other conditions that could confound CDAI assessment.
-
Use of other investigational drugs within a specified timeframe.
Treatment Regimen:
-
This compound 500 mg once daily
-
This compound 500 mg twice daily
-
Placebo
The primary endpoint was the proportion of patients achieving a clinical response, defined as a decrease in CDAI of at least 100 points from baseline at week 12.[7] A key secondary endpoint was clinical remission, defined as a CDAI score of less than 150 at week 12.[7]
Adalimumab (CLASSIC I Trial)
The CLASSIC I trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy of adalimumab for the induction of remission in adults with moderately to severely active Crohn's disease who were naive to anti-TNF therapy.
Treatment Regimen:
-
Adalimumab 160 mg at week 0 and 80 mg at week 2
-
Adalimumab 80 mg at week 0 and 40 mg at week 2
-
Adalimumab 40 mg at week 0 and 20 mg at week 2
-
Placebo
The primary endpoint was the induction of clinical remission (CDAI < 150) at week 4.[3]
Infliximab (ACCENT I Trial)
The ACCENT I trial was a randomized, double-blind, placebo-controlled study to evaluate the efficacy of infliximab in patients with moderately to severely active Crohn's disease. All patients received a single infusion of infliximab 5 mg/kg at week 0.
Treatment Regimen (for responders at week 2):
-
Placebo maintenance every 8 weeks
-
Infliximab 5 mg/kg every 8 weeks
-
Infliximab 10 mg/kg every 8 weeks
The primary endpoint was the proportion of patients with a clinical response (a decrease from baseline in CDAI score of at least 70 points and at least a 25% reduction in the total CDAI score) at week 2.
Vedolizumab (GEMINI 2 Trial)
The GEMINI 2 trial was a randomized, double-blind, placebo-controlled study of vedolizumab for induction and maintenance therapy in adults with moderately to severely active Crohn's disease.
Induction Phase Treatment Regimen:
-
Vedolizumab 300 mg IV at weeks 0 and 2
-
Placebo at weeks 0 and 2
The primary endpoint for the induction phase was clinical remission (CDAI ≤ 150) at week 6.[4]
Ustekinumab (UNITI-1 and UNITI-2 Trials)
The UNITI-1 and UNITI-2 trials were two Phase III, randomized, double-blind, placebo-controlled studies of ustekinumab for the induction of remission in patients with moderately to severely active Crohn's disease. UNITI-1 enrolled patients who had previously failed or were intolerant to anti-TNF-α therapy, while UNITI-2 enrolled patients who had failed conventional therapies but were naive to anti-TNF-α agents.
Induction Phase Treatment Regimen:
-
A single intravenous dose of ustekinumab (~6 mg/kg or a fixed dose of 130 mg)
-
Placebo
The primary endpoint was clinical response (a decrease from baseline in the CDAI score of at least 100 points) at week 6.[5]
Experimental Workflow for a Typical Induction Trial
Safety and Tolerability
A comparison of the safety profiles is crucial for evaluating the overall therapeutic potential of these immunomodulators.
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Dose-dependent increases in overall adverse events were noted.[6] In the SHIELD-1 trial, adverse events were reported in 73.3% (QD) and 78.1% (BID) of patients, compared to 69.8% in the placebo group.[1][2] | Serious adverse events were reported in 5.9% (QD) and 6.0% (BID) of patients, compared to 8.9% in the placebo group.[1][2] |
| Adalimumab | Injection site reactions, upper respiratory infections, headache, rash.[8] | Increased risk of serious infections, including tuberculosis and opportunistic infections; potential for malignancies such as lymphoma.[7][8] |
| Infliximab | Infusion-related reactions, headache, abdominal pain, nausea.[9] | Increased risk of serious infections, including tuberculosis; infusion reactions; heart failure; hepatotoxicity; malignancies.[10] |
| Vedolizumab | Nasopharyngitis, headache, arthralgia, nausea.[11] | Serious infections, infusion-related reactions, and liver injury have been reported. No cases of progressive multifocal leukoencephalopathy (PML) were observed in clinical trials.[11] |
| Ustekinumab | Upper respiratory infections, headache, fatigue.[12] | Serious infections, malignancies, and cardiovascular events have been reported, with rates generally similar to placebo in clinical trials.[12] |
Conclusion
This compound, with its targeted mechanism of action on the CCR9-CCL25 pathway, represented a novel oral therapeutic approach for Crohn's disease. However, the Phase III clinical trial program for Vercirnon was suspended after the SHIELD-1 study failed to meet its primary endpoint of clinical response.[6] The trend towards a dose-dependent increase in adverse events also raised some safety concerns.[6]
In an indirect comparison with established immunomodulators, this compound did not demonstrate a clear efficacy benefit over placebo in its induction trial, in contrast to the significant efficacy demonstrated by anti-TNF-α agents, anti-integrin antibodies, and anti-IL-12/23 antibodies in their respective placebo-controlled trials. While the safety profile of this compound in the SHIELD-1 trial did not reveal a significantly higher rate of serious adverse events compared to placebo, the overall data did not support its continued development for Crohn's disease.
This guide highlights the importance of robust clinical trial data in evaluating the therapeutic potential of novel immunomodulators. While targeting leukocyte trafficking remains a promising strategy in inflammatory bowel disease, the clinical development of this compound underscores the challenges in translating a specific mechanism of action into clinical efficacy.
References
- 1. Randomised clinical trial: vercirnon, an oral CCR9 antagonist, vs. placebo as induction therapy in active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Adalimumab in Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vedolizumab as Induction and Maintenance Therapy for Crohn's Disease - [medicinesresources.nhs.uk]
- 5. Ustekinumab as Induction and Maintenance Therapy for Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. HUMIRA® (adalimumab) for Crohn's Disease in adults [humirapro.com]
- 8. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of repeated infliximab infusions for Crohn's disease: 1-year clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Balancing the risks and benefits of infliximab in the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Vercirnon Sodium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Vercirnon sodium are paramount to ensuring a secure and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of this compound, an investigational CCR9 antagonist, grounded in safety, regulatory compliance, and environmental responsibility.
As this compound (also known as GSK1605786A) is an investigational drug, specific disposal protocols may be subject to the guidelines provided by the sponsoring entity and the institution's Environmental Health and Safety (EHS) department. The following procedures are based on general best practices for the disposal of non-DEA controlled, potentially hazardous pharmaceutical compounds and should be adapted to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE): A comprehensive assessment of the potential hazards associated with this compound dictates the required level of personal protection.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. |
| Body Protection | A lab coat or other protective garment should be worn to protect street clothes and minimize skin exposure. |
| Respiratory | In situations where dust or aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, preferably a fume hood. |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This compound Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Segregation of Waste:
-
All materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., pipette tips, gloves, bench paper), and cleaning materials from spills, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Container Selection and Labeling:
-
Choose a waste container that is compatible with the chemical properties of this compound and is leak-proof with a secure lid. For solid waste, a sturdy, lined container is appropriate. For liquid waste, use a chemically resistant bottle.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (if available), and an indication of the primary hazards (e.g., "Caution: Investigational Drug").
3. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately describing the contents of the waste container.
-
The primary recommended method for the final disposal of pharmaceutical waste like this compound is high-temperature incineration at a licensed and permitted hazardous waste facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Caption: Spill response protocol for this compound.
Spill Cleanup Steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Report: Notify your laboratory supervisor and your institution's EHS department.
-
Protect Yourself: Before attempting to clean the spill, don the appropriate PPE as outlined in the safety precautions section.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
Safeguarding Your Research: A Guide to Handling Vercirnon Sodium
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Vercirnon sodium (also known as GSK-1605786A). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against accidental skin contact. Nitrile offers good resistance to a range of chemicals. Immediate removal and replacement are necessary if a splash occurs. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from airborne particles and accidental splashes. |
| Face Shield | To be worn over safety glasses or goggles. | Offers an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing. | |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | Respirator | NIOSH-approved N95, FFP2, or higher (FFP3/P3 recommended). | Essential for preventing inhalation of fine chemical dust, especially when handling the solid compound.[3][4][5][6][7] A higher protection factor is advised when dealing with potent compounds with unknown inhalation toxicity. |
Operational Plan: Handling this compound
Follow this step-by-step workflow to ensure the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Consumables: All items that have come into direct contact with this compound (e.g., weigh boats, pipette tips, gloves, bench paper) must be collected in a designated hazardous waste container.
Liquid Waste:
-
Aqueous Solutions: As the ecological impact of this compound is unknown, direct drain disposal is not recommended.[2] Collect all aqueous waste containing the compound in a designated, sealed waste container for chemical waste disposal.
-
Organic Solvent Solutions: Collect in a separate, appropriately labeled hazardous waste container compatible with the solvent used.
General Guidelines:
-
Never mix incompatible waste streams.
-
All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for clarification.[1][8][9][10][11]
Emergency Procedures
In Case of Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.[2]
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water.
-
Seek medical attention if irritation develops or persists.[2]
In Case of Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department with any questions or concerns.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. GSK-1605786 - Safety Data Sheet [chemicalbook.com]
- 3. nanospace.store [nanospace.store]
- 4. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 5. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 6. 3m.com.au [3m.com.au]
- 7. Dust Mask Ratings P1, P2 & P3 - A guide to choosing the right face mask protection [xamax.co.uk]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
